Technical Documentation Center

1-(3,4-Dimethoxyphenyl)butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,4-Dimethoxyphenyl)butan-1-ol
  • CAS: 54419-22-6

Core Science & Biosynthesis

Foundational

Introduction: Contextualizing a Versatile Aromatic Alcohol

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol 1-(3,4-Dimethoxyphenyl)butan-1-ol is an aromatic alcohol characterized by a hydroxyl group on the benzylic carbon of a butyl chain attache...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol

1-(3,4-Dimethoxyphenyl)butan-1-ol is an aromatic alcohol characterized by a hydroxyl group on the benzylic carbon of a butyl chain attached to a 3,4-dimethoxyphenyl ring.[1] This structure imparts a unique combination of chemical properties, making it a valuable precursor and intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The functional groups—a reactive hydroxyl and an electron-rich aromatic ring—provide versatile sites for a variety of chemical transformations, including oxidation of the alcohol to a ketone or electrophilic substitution on the ring.[1]

A key structural feature is the chiral center at the C-1 position, as it is bonded to four distinct groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a propyl (-CH2CH2CH3) group, and a 3,4-dimethoxyphenyl group.[1] Consequently, the molecule exists as a pair of (R)- and (S)-enantiomers. This guide will detail the primary, industrially relevant, and laboratory-proven methodologies for the synthesis of racemic 1-(3,4-dimethoxyphenyl)butan-1-ol, providing the foundational knowledge for further enantioselective explorations.

Part 1: Retrosynthetic Analysis and Strategic Planning

A robust synthetic plan begins with a logical retrosynthetic analysis to identify reliable bond disconnections and commercially available starting materials. For 1-(3,4-Dimethoxyphenyl)butan-1-ol, two primary disconnection strategies emerge as the most viable.

Strategy A involves a disconnection at the C1-C2 bond of the butyl chain, directly adjacent to the aromatic ring. This leads to a propyl nucleophile (a Grignard reagent synthon) and a 3,4-dimethoxybenzaldehyde electrophile. This approach is advantageous as it constructs the carbon skeleton and sets the alcohol functionality in a single, efficient step.

Strategy B focuses on a functional group interconversion (FGI) approach. The target alcohol can be retrosynthetically derived from its corresponding ketone, 1-(3,4-dimethoxyphenyl)butan-1-one. This ketone precursor is then disconnected via a Friedel-Crafts acylation reaction, leading back to commercially available 1,2-dimethoxybenzene (veratrole) and butanoyl chloride. This two-step pathway offers excellent control and often high yields.

G cluster_A Strategy A: Grignard Route cluster_B Strategy B: Ketone Reduction Route Target 1-(3,4-Dimethoxyphenyl)butan-1-ol Disconnection_A C-C Bond Formation Target->Disconnection_A FGI Functional Group Interconversion (Reduction) Target->FGI Grignard_Reagent Propyl Grignard Reagent (Nucleophile) Aldehyde 3,4-Dimethoxybenzaldehyde (Electrophile) Disconnection_A->Grignard_Reagent Disconnection_A->Aldehyde Ketone 1-(3,4-Dimethoxyphenyl)butan-1-one Friedel_Crafts Friedel-Crafts Acylation Ketone->Friedel_Crafts FGI->Ketone Veratrole 1,2-Dimethoxybenzene Friedel_Crafts->Veratrole Butanoyl_Chloride Butanoyl Chloride Friedel_Crafts->Butanoyl_Chloride

Caption: Retrosynthetic analysis of 1-(3,4-Dimethoxyphenyl)butan-1-ol.

Part 2: Synthesis via Grignard Reagent Addition to an Aldehyde

This method is a classic and highly effective strategy for carbon-carbon bond formation.[2] The core of this reaction is the nucleophilic attack of a carbanionic species, the Grignard reagent, on the electrophilic carbonyl carbon of an aldehyde.[3]

Principle and Rationale

The Grignard reagent, in this case, propylmagnesium bromide (CH₃CH₂CH₂MgBr), is prepared by reacting 1-bromopropane with magnesium metal in an anhydrous ether solvent. The C-Mg bond is highly polarized, rendering the propyl group strongly nucleophilic.[3] This nucleophile readily adds to the carbonyl of 3,4-dimethoxybenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic solvent (like water or alcohols) in a simple acid-base reaction, which would quench the reagent and prevent the desired reaction.[2][3] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are ideal solvents. They are aprotic and effectively solvate the magnesium complex, stabilizing the Grignard reagent.[2]

  • Initiation: The reaction between the alkyl halide and magnesium metal can sometimes be slow to start due to a passivating oxide layer on the magnesium. A small crystal of iodine or mechanical crushing can be used to activate the magnesium surface.[2]

Detailed Experimental Protocol

Step 2.1: Preparation of Propylmagnesium Bromide

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

  • Place magnesium turnings (1.5 g, 62 mmol) in the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropane (6.8 g, 55 mmol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the 1-bromopropane solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle reflux), gently warm the flask or add a small crystal of iodine.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2.2: Reaction with 3,4-Dimethoxybenzaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 3,4-dimethoxybenzaldehyde (8.3 g, 50 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the cold, stirred Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Step 2.3: Workup and Purification

  • Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of 50 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine all organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-(3,4-dimethoxyphenyl)butan-1-ol.

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification A Flame-dry glassware B Add Mg turnings A->B C Add 1-bromopropane in Et2O dropwise B->C D Reflux to complete formation C->D E Cool Grignard to 0 °C D->E F Add 3,4-dimethoxybenzaldehyde solution dropwise E->F G Stir at room temperature F->G H Quench with sat. aq. NH4Cl G->H I Separate layers & extract aqueous phase H->I J Combine organic, wash, and dry I->J K Evaporate solvent J->K L Purify by column chromatography K->L

Caption: Experimental workflow for Grignard synthesis.

Part 3: Synthesis via Reduction of a Prochiral Ketone

This two-step approach first builds the carbon skeleton through a Friedel-Crafts acylation and then converts the resulting ketone to the desired alcohol via reduction. This method avoids the handling of highly reactive Grignard reagents and is often preferred for its scalability and high yields.

Section 3.1: Synthesis of 1-(3,4-dimethoxyphenyl)butan-1-one

Principle and Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride (butanoyl chloride), forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich 1,2-dimethoxybenzene (veratrole) ring to form the ketone precursor.[1]

Detailed Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (12.0 g, 90 mmol) in 50 mL of 1,2-dichloroethane in an ice bath, add 1,2-dimethoxybenzene (11.0 g, 80 mmol).

  • Add butanoyl chloride (9.4 g, 88 mmol) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield crude 1-(3,4-dimethoxyphenyl)butan-1-one, which can be purified by recrystallization or chromatography.

Section 3.2: Reduction of the Ketone to 1-(3,4-Dimethoxyphenyl)butan-1-ol

Principle and Rationale: The reduction of the prochiral ketone 1-(3,4-dimethoxyphenyl)butan-1-one to the secondary alcohol is most commonly achieved using hydride-based reducing agents.[1] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones, its safety in handling (compared to LiAlH₄), and its compatibility with protic solvents like methanol or ethanol.[1] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Detailed Experimental Protocol:

  • Dissolve 1-(3,4-dimethoxyphenyl)butan-1-one (10.4 g, 50 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.9 g, 50 mmol) portion-wise to the stirred solution. Be cautious as hydrogen gas is evolved.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.

  • Remove most of the methanol via rotary evaporation.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by silica gel column chromatography as described in the Grignard method.

G Start_Veratrole 1,2-Dimethoxybenzene + Butanoyl Chloride FC_Reaction Friedel-Crafts Acylation (AlCl3, DCE) Start_Veratrole->FC_Reaction Ketone 1-(3,4-Dimethoxyphenyl)butan-1-one FC_Reaction->Ketone Reduction Hydride Reduction (NaBH4, MeOH) Ketone->Reduction Final_Product 1-(3,4-Dimethoxyphenyl)butan-1-ol Reduction->Final_Product

Caption: Reaction scheme for the ketone reduction pathway.

Part 4: Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.

Purification Techniques
  • Column Chromatography: As mentioned in the protocols, silica gel column chromatography is the most effective method for purifying the crude product. A solvent system with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate content) will effectively separate the nonpolar impurities from the more polar alcohol product.

  • Extractive Distillation: For larger-scale purification, extractive distillation can be employed. This technique involves using a solvent to alter the relative volatilities of the components in the mixture, facilitating their separation.[4]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 1-(3,4-dimethoxyphenyl)butan-1-ol should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties

Property Value
CAS Number 54419-22-6[1]
Molecular Formula C₁₂H₁₈O₃[1]
Molecular Weight 210.27 g/mol [1]
Boiling Point 316.3°C at 760 mmHg[1]
Density 1.043 g/cm³[1]

| Refractive Index | 1.506[1] |

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the proton environment. Expect signals for the aromatic protons, the methoxy groups, the benzylic proton (CH-OH), and the aliphatic protons of the propyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom, including the chiral C1 carbon, the aromatic carbons, and the carbons of the butyl and methoxy groups.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum of the parent ketone, 1-(3,4-dimethoxyphenyl)butan-1-one, is also well-documented for comparison.[5]

Conclusion

The synthesis of 1-(3,4-dimethoxyphenyl)butan-1-ol can be reliably achieved through two primary and robust synthetic strategies: the Grignard reaction and the reduction of a ketone precursor. The choice between these methods often depends on the available starting materials, scale of the reaction, and familiarity with the required techniques. The Grignard approach offers a more direct route, while the two-step ketone reduction pathway provides high yields and avoids moisture-sensitive organometallic reagents. Both pathways yield a versatile chiral alcohol that serves as a crucial building block in advanced organic synthesis.

References

  • Purification and Properties of Secondary Alcohol Oxidase with an Acidic Isoelectric Point. Journal of Fermentation Technology. [Link]

  • Purification of aliphatic alcohols by extractive distillation.
  • 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol. PubChem. [Link]

  • Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. Journal of Bacteriology. [Link]

  • Purification and Properties of Secondary Alcohol Oxidase from a Strain of Pseudomonas. Agricultural and Biological Chemistry. [Link]

  • Purification and Properties of Secondary Alcohol Oxidase from a Strain of Pseudomonas. J-Stage. [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Synthesis of 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol. Molbase. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • 1-(3,4-dimethoxyphenyl)butan-1-one. PubChemLite. [Link]

  • (PDF) 1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(3,4-Dimethoxyphenyl)butan-1-ol: A Technical Whitepaper

Executive Summary 1-(3,4-Dimethoxyphenyl)butan-1-ol is a specialized aromatic alcohol that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development. Characterized by a butane backbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Dimethoxyphenyl)butan-1-ol is a specialized aromatic alcohol that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development. Characterized by a butane backbone substituted at the C1 position with both a hydroxyl group and an electron-rich 3,4-dimethoxyphenyl ring, this compound exhibits unique reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical considerations, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Properties

The molecular architecture of 1-(3,4-Dimethoxyphenyl)butan-1-ol (Molecular Formula: C₁₂H₁₈O₃) is defined by its benzylic alcohol functionality. The C1 carbon is a chiral center, bonded to four distinct groups: a hydroxyl group, a hydrogen atom, a propyl chain, and the 3,4-dimethoxyphenyl moiety. Consequently, the molecule exists as a pair of non-superimposable enantiomers, (R)- and (S)-1-(3,4-dimethoxyphenyl)butan-1-ol, which can exhibit distinct interactions with plane-polarized light and chiral biological targets[1].

To facilitate experimental design, the core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Data of 1-(3,4-Dimethoxyphenyl)butan-1-ol
PropertyValueCausality / Relevance in Synthesis
CAS Number 54419-22-6Unique identifier for reagent sourcing[1][2].
Molecular Weight 210.27 g/mol Essential for stoichiometric calculations.
Boiling Point 316.3°C at 760 mmHgHigh BP dictates that purification by distillation requires high vacuum; column chromatography is preferred[1].
Density 1.043 g/cm³Slightly denser than water; relevant for liquid-liquid extraction phase separation.
Flash Point 145.1°CIndicates moderate thermal stability; safe for standard laboratory handling under inert atmospheres.
Refractive Index 1.506Useful for rapid purity assessment of the neat liquid product.

Synthetic Methodologies

The construction of the carbon skeleton of 1-(3,4-dimethoxyphenyl)butan-1-ol relies heavily on carbon-carbon bond formation. Two primary synthetic routes are utilized in modern laboratories: the Grignard addition and the Friedel-Crafts acylation followed by ketone reduction.

Primary Route: Grignard Reagent-Mediated Addition

The most direct and widely utilized method involves the nucleophilic addition of propylmagnesium bromide to 3,4-dimethoxybenzaldehyde[1].

Mechanistic Rationale: The reaction is conducted in an ethereal solvent, strictly anhydrous tetrahydrofuran (THF). THF is not merely a passive medium; it actively coordinates with the magnesium atom of the Grignard reagent. The oxygen lone pairs from THF stabilize the electron-deficient magnesium, shifting the Schlenk equilibrium to favor the reactive monomeric species over polymeric aggregates[3][4][5]. Upon addition, the nucleophilic propyl chain attacks the electrophilic carbonyl carbon of the aldehyde, proceeding via a Meisenheimer-type transition state to form a tetrahedral magnesium alkoxide intermediate[6].

GrignardMech A 3,4-Dimethoxybenzaldehyde (Electrophile) C Tetrahedral Alkoxide Magnesium Complex A->C Nucleophilic Addition (0°C) B Propylmagnesium Bromide (Nucleophile in THF) B->C D 1-(3,4-Dimethoxyphenyl)butan-1-ol (Target Alcohol) C->D Mild Acidic Quench (Sat. NH4Cl)

Figure 1: Mechanistic pathway of the Grignard addition yielding the target benzylic alcohol.

Alternative Route: Friedel-Crafts Acylation & Reduction

An alternative strategy begins with the Friedel-Crafts acylation of 1,2-dimethoxybenzene using butanoyl chloride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃)[7][8]. The Lewis acid activates the acyl chloride, generating a resonance-stabilized acylium ion that undergoes electrophilic aromatic substitution to form 1-(3,4-dimethoxyphenyl)butan-1-one. This ketone intermediate is subsequently reduced to the target secondary alcohol using sodium borohydride (NaBH₄) in ethanol[1].

Experimental Protocol: Grignard Synthesis Workflow

The following protocol details a self-validating system for the synthesis of 1-(3,4-dimethoxyphenyl)butan-1-ol via the Grignard route. Every step includes a causal explanation to ensure scientific integrity and reproducibility.

Step-by-Step Methodology

1. Preparation of the Electrophile Solution:

  • Action: Dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde in anhydrous THF (0.5 M concentration) under an argon atmosphere.

  • Causality: Argon prevents the introduction of atmospheric moisture, which would prematurely quench the highly basic Grignard reagent, forming propane gas and magnesium hydroxide salts[5][9].

2. Cryogenic Nucleophilic Addition:

  • Action: Cool the aldehyde solution to 0°C using an ice-water bath. Slowly add 1.2 equivalents of propylmagnesium bromide (typically a 2.0 M solution in THF) dropwise over 30 minutes.

  • Causality: The nucleophilic addition is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing localized heating that could lead to unwanted side reactions, such as pinacol coupling or enolization of the product[6].

3. In-Process Validation (Reaction Monitoring):

  • Action: After 2 hours of stirring at room temperature, sample the reaction mixture. Quench a 50 µL aliquot in saturated NH₄Cl and extract with ethyl acetate. Analyze via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate eluent.

  • Causality: Self-validation. The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf spot (the more polar alcohol) confirms reaction completion. Phosphomolybdic acid (PMA) stain will visualize the alcohol.

4. Quenching and Liquid-Liquid Extraction:

  • Action: Cool the reaction back to 0°C and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) dropwise. Extract the aqueous layer three times with ethyl acetate.

  • Causality: Saturated NH₄Cl is a mild acid (pH ~5.5). It provides the protons necessary to neutralize the magnesium alkoxide intermediate into the final alcohol. Using a strong acid (like HCl) is strictly avoided, as it would catalyze the dehydration of the newly formed benzylic alcohol into an alkene.

5. Purification and Isolation:

  • Action: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

  • Causality: Silica gel chromatography separates the target alcohol from unreacted starting materials and non-polar biphenyl byproducts formed during the Grignard reagent preparation.

ExpWorkflow S1 1. Reagent Preparation Dry THF, Argon Atmosphere S2 2. Grignard Addition Dropwise at 0°C S1->S2 S3 3. Reaction Monitoring TLC (UV/PMA stain) S2->S3 S4 4. Quenching & Extraction NH4Cl (aq) / EtOAc S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized compound, subsequent analytical validation is required:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will validate the structure. The benzylic proton at the C1 chiral center will appear as a distinct multiplet shifted downfield (typically around 4.5 - 4.8 ppm) due to the deshielding effect of the adjacent electronegative hydroxyl oxygen and the aromatic ring. The methoxy protons will appear as sharp singlets near 3.8 ppm[1].

  • Mass Spectrometry (ESI-MS): Expected to show a molecular ion peak or an[M-OH]⁺ fragment, as benzylic alcohols readily lose the hydroxyl group to form a highly stable, resonance-delocalized benzylic carbocation in the mass spectrometer.

References

  • OperaChem. "The mechanism of Grignard reaction: finally unravelled". Operachem.com. Available at: [Link]

  • ACS Publications. "The Grignard Reaction – Unraveling a Chemical Puzzle". Acs.org. Available at:[Link]

  • IIT Kanpur. "Chemistry Grignard Reaction Mechanism | SATHEE JEE". Iitk.ac.in. Available at: [Link]

  • Wikipedia. "Grignard reagent". Wikipedia.org. Available at:[Link]

  • MIT DSpace. "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study". Mit.edu. Available at: [Link]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Masterorganicchemistry.com. Available at: [Link]

  • LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". Libretexts.org. Available at: [Link]

Sources

Foundational

Structural Elucidation and Physicochemical Profiling of 1-(3,4-Dimethoxyphenyl)butan-1-ol: A Comprehensive Analytical Guide

Executive Summary 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is a highly versatile aromatic alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is a highly versatile aromatic alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a model compound in lignin depolymerization studies [1]. Characterized by a benzylic hydroxyl group, a propyl aliphatic chain, and an electron-rich 3,4-dimethoxyphenyl ring, this molecule presents unique stereochemical and spectroscopic properties.

This whitepaper provides an in-depth structural analysis of 1-(3,4-Dimethoxyphenyl)butan-1-ol, detailing its physicochemical profile, synthetic pathways, rigorous spectroscopic elucidation (NMR, FT-IR, MS), and step-by-step experimental protocols designed for high-fidelity reproducibility in drug development settings.

Physicochemical Profile and Stereochemistry

The molecular architecture of 1-(3,4-Dimethoxyphenyl)butan-1-ol dictates its reactivity and physical state. The presence of the electron-donating methoxy groups activates the aromatic ring toward electrophilic substitution, while the benzylic alcohol is susceptible to oxidation or nucleophilic displacement under acidic conditions.

Chiral Center Characterization

A defining structural feature is the C-1 chiral center . The C-1 carbon is sp3 hybridized and bonded to four distinct substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a propyl chain (-CH₂CH₂CH₃), and a 3,4-dimethoxyphenyl group [1]. Because of this asymmetry, the molecule exists as a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. The spatial arrangement at this stereocenter is critical when the molecule is utilized as a chiral building block for target-specific biological activity [1].

Quantitative Physicochemical Data

The baseline physical properties are summarized below to aid in handling, purification, and analytical method development [1, 2].

PropertyValueCausality / Relevance
CAS Number 54419-22-6Unique chemical identifier [2].
Molecular Formula C₁₂H₁₈O₃Determines exact mass for HRMS targeting.
Molecular Weight 210.27 g/mol Used for stoichiometric calculations.
Boiling Point ~316.3°C (760 mmHg)High BP due to intermolecular hydrogen bonding from the -OH group.
Density 1.043 g/cm³Slightly denser than water due to the aromatic ring.
Flash Point 145.1°CRequires standard organic laboratory safety protocols.

Synthetic Methodologies and Strategic Workflows

The construction of the carbon skeleton of 1-(3,4-dimethoxyphenyl)butan-1-ol relies on strategic carbon-carbon bond formation. The two most robust pathways involve either the nucleophilic addition of a Grignard reagent to an aldehyde or the chemoselective reduction of a ketone precursor [1].

Synthesis A 3,4-Dimethoxybenzaldehyde B Propylmagnesium Bromide (Grignard Reagent) A->B Nucleophilic Addition E 1-(3,4-Dimethoxyphenyl)butan-1-ol (Target Molecule) B->E Acidic Workup (H3O+) C 1-(3,4-Dimethoxyphenyl)butan-1-one D NaBH4 / Methanol (Reducing Agent) C->D Chemoselective Reduction D->E Acidic Workup (H3O+)

Synthetic pathways for 1-(3,4-Dimethoxyphenyl)butan-1-ol via Grignard addition or ketone reduction.

Causality in Synthesis: The reduction of 1-(3,4-dimethoxyphenyl)butan-1-one using Sodium Borohydride (NaBH₄) is often preferred in scale-up scenarios. NaBH₄ is chosen because it is highly chemoselective; it readily reduces the ketone to a secondary alcohol without over-reducing the aromatic ring or cleaving the methoxy ethers [1].

Spectroscopic Elucidation (NMR, FT-IR, MS)

Thorough structural verification requires a multi-modal spectroscopic approach. The following sections detail the expected spectral signatures and the quantum mechanical causality behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the atomic connectivity of this molecule [1].

  • ¹H NMR Causality: The benzylic proton (H-1) is highly deshielded due to the combined electron-withdrawing inductive effect of the adjacent hydroxyl oxygen and the diamagnetic anisotropy generated by the π -electron cloud of the aromatic ring. Consequently, it shifts downfield to approximately 4.5 ppm. According to the n+1 rule, this signal appears as a triplet because it is spin-spin coupled to the two non-equivalent protons of the adjacent methylene group (H-2) [1].

  • ¹³C NMR Causality: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbinol carbon (C-1) appears around 75 ppm, a classic signature of an oxygen-bearing sp3 carbon, while the methoxy carbons are tightly clustered near 56 ppm [1].

Nucleus / PositionPredicted Shift (δ, ppm)MultiplicityIntegration / Assignment
¹H: H-4 (Terminal CH₃) ~0.9Triplet (t)3H, Aliphatic chain terminus
¹H: H-3 (CH₂) ~1.3 - 1.5Multiplet (m)2H, Aliphatic chain
¹H: H-2 (CH₂) ~1.7 - 1.9Multiplet (m)2H, Adjacent to chiral center
¹H: -OCH₃ ~3.8Singlet (s)6H, Two methoxy groups
¹H: H-1 (Benzylic CH) ~4.5Triplet (t)1H, Carbinol proton
¹H: Aromatic ~6.8 - 7.0Multiplets (m)3H, Phenyl ring protons
¹³C: C-4 (CH₃) ~14.0-Aliphatic chain
¹³C: -OCH₃ ~56.0-Methoxy carbons
¹³C: C-1 (CH-OH) ~75.0-Carbinol carbon
¹³C: Aromatic 110.0 - 150.0-Aromatic ring carbons
2D NMR Correlation Network

To definitively prove the structure, two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed to map through-bond interactions [1].

NMR_Network H1 H-1 (Benzylic) ~4.5 ppm H2 H-2 (Methylene) ~1.7 ppm H1->H2 COSY (3J, H-H) C1 C-1 (Carbinol) ~75 ppm H1->C1 HSQC (1J, C-H) Ar Aromatic C1'/C2' 130-150 ppm H1->Ar HMBC (2J/3J, C-H) H2->C1 HMBC (2J, C-H)

Key 2D NMR correlation network establishing the connectivity of the benzylic carbinol center.

FT-IR and Mass Spectrometry (EI-MS)
  • FT-IR: The infrared spectrum confirms functional groups via vibrational modes. A broad, intense band at 3300–3400 cm⁻¹ confirms the presence of the O-H stretching vibration (hydrogen-bonded). Sharp bands at ~1515 cm⁻¹ and 1600 cm⁻¹ represent the C=C aromatic ring stretches, while strong absorptions around 1260 cm⁻¹ and 1025 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretches of the methoxy ethers [1].

  • EI-MS: Electron Ionization Mass Spectrometry reveals a molecular ion peak [M]+ at m/z 210. The base peak typically occurs at m/z 167. Causality: This is due to α -cleavage, where the molecule ejects the propyl radical (M - 43), leaving behind a highly stable, resonance-stabilized dimethoxy-substituted oxonium ion.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis via Ketone Reduction

Objective: Synthesize 1-(3,4-Dimethoxyphenyl)butan-1-ol from 1-(3,4-dimethoxyphenyl)butan-1-one.

  • Reaction Setup: Dissolve 10.0 mmol of 1-(3,4-dimethoxyphenyl)butan-1-one in 25 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality: Cooling prevents the exothermic reduction from causing solvent boil-off and minimizes side reactions.

  • Reagent Addition: Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The product alcohol will have a lower Rf​ value than the starting ketone due to increased polarity from the -OH group.

  • Quenching & Workup: Once the ketone is consumed, cool the flask back to 0°C and quench slowly with 10 mL of saturated aqueous NH₄Cl. Causality: A mild acidic quench neutralizes excess borohydride and protonates the alkoxide intermediate without being acidic enough to cause dehydration of the newly formed benzylic alcohol (which would yield an alkene).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: NMR Sample Preparation

Objective: Prepare a high-resolution sample for ¹H and ¹³C NMR acquisition.

  • Solvent Selection: Dissolve 15-20 mg of the purified 1-(3,4-Dimethoxyphenyl)butan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks protic hydrogens that would obscure the analyte's signals, and it readily dissolves moderately polar aromatic alcohols.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference peak to calibrate all chemical shifts.

  • Acquisition Parameters: For ¹³C NMR, utilize a relaxation delay ( D1​ ) of at least 2.0 seconds. Causality: Quaternary aromatic carbons and the carbinol carbon have longer T1​ relaxation times; insufficient delay will result in these peaks being artificially integrated or lost in the baseline noise.

References

Exploratory

Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)butan-1-ol: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) Executive Summary In modern drug development and synthetic org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6)

Executive Summary

In modern drug development and synthetic organic chemistry, the rigorous structural validation of intermediate compounds is non-negotiable. 1-(3,4-Dimethoxyphenyl)butan-1-ol is a critical aromatic alcohol featuring a chiral benzylic center (C1) and an electron-rich 3,4-dimethoxyphenyl ring. This unique structural motif makes it a highly versatile precursor for complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a mechanistic puzzle. Every spectral feature must be explained by the underlying quantum mechanical and thermodynamic realities of the molecule. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.

Experimental Workflow & Self-Validating Protocols

A robust analytical workflow must be a self-validating system. We do not assume instrument accuracy; we engineer protocols that prove it during every run.

Step-by-Step Methodology
  • Sample Purity Verification: Prior to spectroscopic analysis, dissolve 1 mg of the sample in HPLC-grade methanol and analyze via LC-UV (254 nm) to ensure >98% purity. Impurities can introduce confounding scalar couplings in NMR or artifactual MS fragments.

  • NMR Preparation (Self-Validating): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Crucial Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference, intrinsically validating the chemical shift axis independently of external software calibration.

  • FT-IR Preparation (Self-Validating): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Crucial Step: Acquire an ambient air background spectrum immediately prior to the sample. This subtracts atmospheric H2​O and CO2​ , ensuring the observed O-H stretch is exclusively from the analyte.

  • EI-MS Preparation (Self-Validating): Introduce the sample via direct insertion probe. Crucial Step: Prior to the run, infuse Perfluorotributylamine (PFTBA) tuning mix. The exact masses of PFTBA fragments (e.g., m/z 69, 219, 502) validate the mass analyzer's calibration across the target mass range.

Workflow A 1-(3,4-Dimethoxyphenyl) butan-1-ol B Sample Prep (CDCl3, KBr, MeOH) A->B C NMR (1H, 13C, COSY) B->C D FT-IR (ATR/FTIR) B->D E Mass Spec (EI 70 eV) B->E F Structural Validation C->F D->F E->F

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shifts are dictated by the local electron density, as outlined in foundational texts like [1][2].

Causality in 1 H NMR Chemical Shifts
  • The Benzylic Proton (H-1): The proton attached to the chiral C1 center is highly deshielded, appearing significantly downfield (~4.6 ppm). This is caused by two compounding factors: the inductive electron-withdrawing effect of the adjacent electronegative hydroxyl oxygen, and the magnetic anisotropy generated by the π -electron cloud of the aromatic ring[3].

  • Methoxy Protons: The two −OCH3​ groups on the aromatic ring appear as distinct, intense singlets around 3.85–3.90 ppm. They are non-equivalent due to their meta/para relationship to the chiral aliphatic chain.

  • Spin-Spin Coupling (n+1 Rule): The aliphatic chain protons exhibit splitting patterns dictated by scalar coupling. The H-1 proton couples with the adjacent β -methylene protons, yielding a triplet (or doublet of doublets, depending on conformational locking). A 2D COSY experiment is mandatory here; it maps the continuous cross-peaks from H- α through H- δ , definitively proving the linear butanol chain structure[3].

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment / Causality
1 H~6.80 - 6.90m, 3HAromatic protons (ABX spin system)
1 H~4.60t or dd, 1HBenzylic CH-OH (Deshielded by O and Ar)
1 H~3.85, 3.90s, 6HTwo −OCH3​ groups
1 H~2.00br s, 1H −OH (Exchangeable with D2​O )
1 H~1.75, 1.30, 0.90m (2H), m (2H), t (3H)Aliphatic propyl chain ( −CH2​−CH2​−CH3​ )
13 C~149.0, 148.5CqAromatic C-O (Deshielded by oxygen)
13 C~137.5, 119.0, 111.0, 109.5Cq, CHRemaining aromatic carbons
13 C~74.5CHBenzylic C-OH
13 C~56.0 CH3​ Methoxy carbons
13 C~41.0, 19.0, 14.0 CH2​,CH2​,CH3​ Aliphatic chain carbons

Infrared (IR) Spectroscopy

While NMR maps the framework, IR spectroscopy probes the vibrational modes of the functional groups. According to the principles detailed in [4][5], the dipole moment changes during vibration dictate IR absorbance.

  • Hydroxyl Group: The most prominent feature is a broad absorption band centered near 3400 cm−1 . The extreme broadening is a direct result of intermolecular hydrogen bonding, which creates a continuum of slightly different O-H bond strengths across the bulk sample.

  • Ether and Alcohol C-O Stretches: The molecule contains both ether (methoxy) and secondary alcohol functional groups. This results in strong, distinct C-O stretching vibrations in the "fingerprint region" (1000–1300 cm−1 ).

Wavenumber ( cm−1 )IntensityVibrational ModeStructural Implication
~3400Strong, BroadO-H stretchSecondary alcohol (H-bonded)
~3000 - 3100WeakC-H stretch ( sp2 )Aromatic ring hydrogens
~2850 - 2960MediumC-H stretch ( sp3 )Aliphatic chain & methoxy groups
~1600, 1515MediumC=C stretchAromatic ring skeleton
~1260, 1140StrongC-O stretch (asym/sym)Aryl-alkyl ether (Methoxy groups)
~1050StrongC-O stretchSecondary alcohol C-O bond

Mass Spectrometry (MS) & Fragmentation Mechanics

Electron Ionization (EI) at 70 eV strips an electron from the molecule, generating the radical molecular ion ( M+∙ ) at m/z 210. However, the true diagnostic power of MS lies in the thermodynamic causality of its fragmentation pathways[6].

The Alpha-Cleavage Mechanism

The dominant fragmentation pathway for 1-(3,4-dimethoxyphenyl)butan-1-ol is α -cleavage. The C-C bond adjacent to the hydroxyl-bearing carbon breaks, resulting in the loss of a propyl radical ( ∙C3​H7​ , 43 Da).

Why is this the base peak? The resulting fragment at m/z 167 is a 3,4-dimethoxy- α -hydroxybenzyl cation. This cation is exceptionally stable because the positive charge is heavily delocalized via resonance. The lone pairs on the ring's methoxy oxygens donate electron density into the aromatic π -system, stabilizing the benzylic carbocation. This thermodynamic sink ensures m/z 167 dominates the spectrum[6].

MS_Frag M Molecular Ion (M+•) m/z 210 F1 Alpha-Cleavage [- •C3H7 (43 Da)] M->F1 I1 Resonance-Stabilized Cation m/z 167 (Base Peak) F1->I1 F2 Dehydration [- H2O (18 Da)] I1->F2 I2 Fragment Ion m/z 149 F2->I2

Figure 2: Primary EI-MS fragmentation pathway via alpha-cleavage.

Ion Typem/z RatioRelative AbundanceMechanistic Origin
Molecular Ion ( M+∙ )210Low-MediumIntact radical cation
Base Peak167100% α -cleavage (Loss of propyl radical, 43 Da)
Secondary Fragment149MediumLoss of H2​O (18 Da) from the m/z 167 cation
Secondary Fragment192LowDirect dehydration of the molecular ion

Conclusion

The structural elucidation of 1-(3,4-dimethoxyphenyl)butan-1-ol relies on the synergistic interpretation of orthogonal data. The 1 H NMR spectrum confirms the chiral benzylic environment and aliphatic chain connectivity, the IR spectrum validates the presence of the hydrogen-bonded hydroxyl and ether linkages, and the EI-MS fragmentation pattern provides definitive thermodynamic proof of the molecular skeleton via resonance-stabilized α -cleavage. By employing self-validating experimental protocols, researchers can ensure absolute confidence in their analytical findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition". Cengage Learning. URL:[Link]

Sources

Foundational

Engineering Bioactivity: A Technical Guide to the Pharmacological Potential of Dimethoxybenzene Derivatives

Executive Summary Dimethoxybenzene (DMB) derivatives—characterized by a benzene ring substituted with two methoxy (–OCH₃) groups—represent a highly versatile scaffold in modern drug discovery[1]. Depending on the positio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethoxybenzene (DMB) derivatives—characterized by a benzene ring substituted with two methoxy (–OCH₃) groups—represent a highly versatile scaffold in modern drug discovery[1]. Depending on the positional isomerism (1,2-, 1,3-, or 1,4-dimethoxybenzene) and subsequent functionalization, these molecules exhibit a broad spectrum of biological activities, ranging from antimicrobial and antioxidant effects to potent enzyme inhibition[1],. As a Senior Application Scientist, I have structured this guide to unpack the structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols required to evaluate the pharmacological efficacy of DMB derivatives.

Structural and Electronic Foundations (SAR)

The biological activity of DMB derivatives is fundamentally dictated by their electronic properties and steric conformation. Density Functional Theory (DFT) calculations reveal that the positioning of the electron-donating methoxy groups significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps[2],.

A narrower HOMO-LUMO gap generally correlates with higher thermodynamic stability and enhanced chemical reactivity, allowing these molecules to act as potent electron donors in antioxidant assays or as nucleophilic agents when binding to metalloenzymes[2],. Furthermore, the Molecular Electrostatic Potential (MEP) maps of these derivatives dictate their ability to act as hydrogen bond acceptors, critical for docking into the active sites of target proteins[2].

SAR DMB Dimethoxybenzene Scaffold Pos Methoxy Position (1,2- / 1,3- / 1,4-) DMB->Pos Sub Ring Substitutions (Halogens, Alkyls) DMB->Sub Elec Electronic Effects (HOMO/LUMO Gap) Pos->Elec Steric Steric Conformation Pos->Steric Sub->Elec Sub->Steric Bio Target Binding Affinity (Enzymes, Receptors) Elec->Bio Defines Reactivity Steric->Bio Defines Fit

Caption: Logical flow of Structure-Activity Relationships in DMB derivatives.

Pharmacological Targets and Mechanistic Pathways

Antimicrobial and Antioxidant Mechanisms

DMB derivatives, particularly methoxyphenols like eugenol, are well-documented for their broad-spectrum antimicrobial and antioxidant properties[1]. The mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability, leakage of intracellular ATP, and subsequent cell death[1].

Simultaneously, the antioxidant capacity of these compounds is driven by their ability to scavenge free radicals[1]. The methoxy groups act as resonance-donating structures, stabilizing the phenoxy radical formed after the molecule donates a hydrogen atom to quench reactive oxygen species (ROS). Recent synthesis of thiazole-based DMB derivatives has yielded compounds with exceptional antibacterial activity, demonstrating Minimum Inhibitory Concentrations (MIC) as low as 3.9 µg/mL against E. coli and B. subtilis[2].

Enzyme Inhibition: Carbonic Anhydrase and Cholinesterase

Beyond basic antimicrobial activity, 1,2-dimethoxybenzene derivatives have emerged as potent inhibitors of critical metabolic enzymes.

  • Carbonic Anhydrase (CA I/II) : Cytosolic hCA I and II are zinc-containing metalloenzymes responsible for the hydration of CO₂. Specific 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives have demonstrated potent inhibition of hCA I and II, making them prime candidates for anti-glaucoma and diuretic therapies[3].

  • Cholinesterases (AChE/BChE) : In the context of neurodegenerative diseases, 1,2-disubstituted cyclopentane DMB derivatives have shown remarkable inhibitory activity against Butyrylcholinesterase (BChE), outperforming standard positive controls like tacrine[4].

CA_Pathway DMB_Deriv 1,2-Dimethoxybenzene Derivative ActiveSite Zinc Active Site Binding DMB_Deriv->ActiveSite Coordinates with CA_Enzyme Carbonic Anhydrase (CA I/II) CA_Enzyme->ActiveSite Contains Inhibition Enzyme Inhibition (Decreased HCO3- production) ActiveSite->Inhibition Induces Physio Reduced Intraocular Pressure / Anti-glaucoma Effect Inhibition->Physio Results in

Caption: Mechanism of Carbonic Anhydrase inhibition by DMB derivatives.

Quantitative Bioactivity Profiles

To facilitate comparative analysis, the following table synthesizes the quantitative bioactivity metrics of various DMB derivatives across different assays and targets.

Compound ScaffoldTarget / AssayBioactivity MetricReference
Eugenol (Methoxyphenol)DPPH ScavengingHigh Radical Inhibition[1]
Thiazole-DMB Derivative (4b)E. coli / B. subtilisMIC = 3.9 µg/mL[2]
1,2-DMB Cyclopentane Deriv.Carbonic Anhydrase I Ki​ = 313.16 – 1537.00 nM[3]
1,2-DMB Cyclopentane Deriv.Carbonic Anhydrase II Ki​ = 228.31 – 1927.31 nM[3]
1,2-DMB Cyclopentane Deriv.Butyrylcholinesterase Ki​ = 84.30 – 622.10 nM[4]

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflows used to generate the data cited above.

Protocol A: Carbonic Anhydrase (CA I/II) Inhibition Assay

Objective: Quantify the inhibitory constant ( Ki​ ) of DMB derivatives against cytosolic hCA I and II[3]. Rationale: While CA naturally hydrates CO₂, its in vitro esterase activity allows for the spectrophotometric tracking of 4-nitrophenyl acetate (4-NPA) cleavage into the yellow 4-nitrophenolate ion.

  • Enzyme Preparation: Dissolve hCA I or II in 50 mM HEPES buffer (pH 7.4). Causality: HEPES maintains the physiological protonation state of the enzyme's active site residues, which is critical for accurate binding kinetics.

  • Inhibitor Pre-incubation: Add the DMB derivative (dissolved in DMSO, final concentration <1%) to the enzyme solution and incubate for 15 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the zinc active site before the substrate is introduced, preventing competitive displacement artifacts.

  • Substrate Addition: Initiate the reaction by adding 4-NPA.

  • Kinetic Measurement: Monitor absorbance continuously at 348 nm for 3 minutes. Causality: Measuring the initial velocity ( V0​ ) ensures that substrate depletion does not artificially skew the apparent inhibition kinetics.

  • Validation Control: Run a parallel solvent control (DMSO only) to confirm that the solvent does not induce enzyme denaturation.

Protocol B: DPPH Free Radical Scavenging Assay

Objective: Evaluate the intrinsic antioxidant capacity of methoxyphenol DMB derivatives[1].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Causality: Ethanol is required to simultaneously solubilize the lipophilic DMB derivatives and the DPPH radical.

  • Reaction Assembly: Mix 1 mL of the DMB derivative at varying concentrations with 3 mL of the DPPH solution.

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH is highly sensitive to light; photon-induced radical degradation will yield false-positive antioxidant readings.

  • Quantification: Measure the decay of absorbance at 517 nm (the peak for the deep purple DPPH radical). Calculate the IC₅₀ based on the concentration required to reduce the absorbance by 50% relative to the control.

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (CA or AChE + Inhibitor) Prep->Incubate Aliquot Substrate Substrate Addition (e.g., 4-NPA or ATCI) Incubate->Substrate 15 min at 25°C Measure Spectrophotometry (Absorbance Kinetics) Substrate->Measure Trigger Reaction Analyze Data Analysis (IC50 / Ki Calculation) Measure->Analyze Extract Slopes

Caption: Step-by-step workflow for evaluating enzyme inhibitory activity.

References

  • [1] Benchchem. The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. 1

  • [2] ResearchGate. Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities. 2

  • National Institutes of Health (PMC). Crystallographic and DFT study of novel dimethoxybenzene derivatives.

  • [4] National Institutes of Health (PMC). Investigation of cholinesterase and α-glucosidase enzyme activities, and molecular docking and dft studies for 1,2-disubstituted cyclopentane derivatives with phenyl and benzyl units. 4

  • [3] Researcher.Life / Chemical Biology & Drug Design. Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. 3

Sources

Exploratory

The Pharmacological Landscape of Aromatic Alcohols: Mechanisms, Efficacy, and Experimental Validation

Executive Summary Aromatic alcohols—organic compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring—have historically been categorized as simple excipients, preservatives, or fragrances. Howe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aromatic alcohols—organic compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring—have historically been categorized as simple excipients, preservatives, or fragrances. However, rigorous pharmacological profiling has unveiled their potent, standalone therapeutic applications. This technical guide dissects the mechanistic pathways of three critical aromatic alcohols: Tyrosol , Benzyl Alcohol , and Phenethyl Alcohol . By mapping their molecular interactions and providing self-validating experimental protocols, this whitepaper serves as a foundational resource for drug development professionals seeking to leverage aromatic alcohols in novel therapeutic formulations.

Molecular Mechanisms and Therapeutic Domains

Tyrosol: Modulating Inflammatory and Oxidative Cascades

Tyrosol (2-(4-hydroxyphenyl)ethanol), a primary phenolic compound found in extra virgin olive oil, exhibits profound hepatoprotective, neuroprotective, and cardioprotective effects (1)[1]. Its therapeutic efficacy is rooted in its dual action as an antioxidant and a signaling modulator. Tyrosol prevents cellular apoptosis by modulating JNK signaling and mitigating endoplasmic reticulum (ER) stress. Furthermore, it acts as a potent anti-inflammatory agent by blocking the NF-κB pathway; specifically, it prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines like IL-1β and TNF-α[1].

Tyrosol_Pathway ROS Oxidative Stress / ROS IKK IKK Complex Activation ROS->IKK Tyrosol Tyrosol (Therapeutic Agent) Tyrosol->ROS Scavenges Tyrosol->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflammation

Fig 1. Tyrosol-mediated inhibition of NF-κB signaling and oxidative stress.

Benzyl Alcohol: Physical Asphyxiation in Ectoparasite Management

Moving from biochemical signaling to physical pharmacology, Benzyl Alcohol (phenylmethanol) has been successfully repurposed as a highly effective, non-neurotoxic pediculicide (2)[2]. Unlike traditional neurotoxic agents (e.g., permethrin) that face rising resistance, a 5% benzyl alcohol lotion operates via a mechanical mechanism. It acts as a potent solvent that "stuns" the respiratory spiracles of Pediculus capitis (head lice), forcing them open. This allows the mineral oil vehicle to infiltrate the honeycomb breathing apparatus, leading to rapid airway obstruction and asphyxiation within 10 minutes[2]. Because the mechanism is purely physical, the development of resistance is virtually eliminated (3)[3].

Benzyl_Alcohol_Mechanism BA Benzyl Alcohol 5% Lotion Spiracles Louse Respiratory Spiracles BA->Spiracles Physical Contact Stunning Spiracles 'Stunned' Open Spiracles->Stunning Inhibits Closure Vehicle Mineral Oil Vehicle Infiltration Stunning->Vehicle Allows Entry Asphyxiation Airway Obstruction & Asphyxiation Vehicle->Asphyxiation Blocks Oxygen

Fig 2. Physical asphyxiation mechanism of Benzyl Alcohol in head lice.

Phenethyl Alcohol: Membrane-Active Antimicrobial

Phenethyl alcohol (PEA) demonstrates broad-spectrum bactericidal activity by targeting the structural integrity of the bacterial cell envelope (4)[4]. At bactericidal concentrations (90–180 mM), PEA partitions into the lipid bilayer, inducing severe structural deformities and membrane collapse. The hallmark of this mechanism is the rapid and total efflux of intracellular potassium (K+) ions, which collapses the electrochemical gradient essential for bacterial survival and protein synthesis[4].

Quantitative Data: Comparative Pharmacological Profiles

CompoundPrimary IndicationMechanism of ActionEffective ConcentrationTarget Pathway/Structure
Tyrosol Metabolic/Inflammatory DiseaseAntioxidant, IKK/NF-κB inhibition10–50 µM (in vitro)NF-κB, JNK, ER Stress
Benzyl Alcohol Pediculosis (Head Lice)Physical spiracle obstruction5% (Topical Lotion)Respiratory Spiracles
Phenethyl Alcohol Bacterial InfectionMembrane permeabilization90–180 mMLipid Bilayer / K+ Efflux

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must rely on robust, self-validating experimental designs to evaluate these compounds. The following protocols detail the orthogonal validation of aromatic alcohol efficacy, ensuring that observed phenotypes are directly linked to their proposed mechanisms.

Protocol: Quantifying Membrane Disruption by Phenethyl Alcohol (PEA)

Objective: To validate the bactericidal mechanism of PEA via orthogonal measurement of ion efflux and morphological collapse. Causality: Potassium (K+) efflux is the most immediate biochemical indicator of membrane permeabilization, occurring before gross cellular lysis. Pairing this biochemical assay with Scanning Electron Microscopy (SEM) creates a self-validating system: the invisible biochemical leakage is visually corroborated by physical envelope deformation.

Step-by-Step Methodology:

  • Culture Preparation: Grow Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) to mid-logarithmic phase (OD600 = 0.5) in Mueller-Hinton broth.

  • Treatment & Efflux Measurement: Wash and resuspend cells in a K+-free HEPES buffer. Introduce PEA at concentrations ranging from 0 to 180 mM. Immediately monitor extracellular K+ concentration continuously for 30 minutes using a K+-selective microelectrode.

  • Control Validation: Use polymyxin B as a positive control for membrane disruption and untreated cells as a negative baseline. The system is validated if the positive control mirrors the K+ spike seen in the 180 mM PEA group.

  • Morphological Assessment (SEM): Fix a subset of the 180 mM PEA-treated cells in 2.5% glutaraldehyde for 2 hours. Dehydrate through a graded ethanol series, critical-point dry, and sputter-coat with gold.

  • Analysis: Image via SEM at 10,000x magnification to quantify the percentage of cells exhibiting membrane collapse versus intact morphology.

Protocol: Evaluating Tyrosol-Mediated NF-κB Inhibition in Endothelial Cells

Objective: To map the anti-inflammatory signaling blockade by Tyrosol in human umbilical vein endothelial cells (HUVECs). Causality: Pre-treating cells with Tyrosol before an inflammatory insult ensures the compound is intracellularly available to intercept the rapid IKK/IκB cascade. Measuring both nuclear translocation (upstream mechanism) and cytokine release (downstream phenotype) ensures the pathway is fully mapped and validated.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs in 6-well plates and culture until 80% confluence. Starve in serum-free media for 12 hours prior to treatment to establish a quiescent baseline.

  • Tyrosol Pre-treatment: Expose cells to Tyrosol at physiologically relevant concentrations (10, 50, and 100 µM) for 2 hours.

  • Inflammatory Induction: Stimulate with TNF-α (10 ng/mL) for 30 minutes (for translocation assays) or 24 hours (for cytokine release assays).

  • Translocation Assay (Immunofluorescence): Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-p65 (NF-κB) primary antibody followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI. Quantify nuclear vs. cytoplasmic fluorescence intensity using confocal microscopy.

  • Cytokine Quantification: Collect the 24-hour supernatant and quantify IL-1β and TNF-α using standard sandwich ELISA kits. The protocol is self-validated if dose-dependent reduction in nuclear p65 perfectly correlates with reduced ELISA cytokine titers.

Advanced Applications: Drug Delivery and Permeation Enhancement

Beyond direct therapeutic action, aromatic alcohols are pioneering the oral delivery of peptide and protein (PP) therapeutics. Molecules like propyl gallate and benzyl alcohol derivatives act as potent permeation enhancers (5)[5]. They temporarily alter the structural integrity of the intestinal epithelial barrier, modulating membrane fluidity and reducing mucus viscosity. This facilitates the transcellular and paracellular transport of large biologics (e.g., oral GLP-1 agonists), overcoming one of the most significant hurdles in modern biopharmaceutical development[5].

References

  • Beneficial Effects of Tyrosol and Oleocanthal from Extra Virgin Olive Oil on Liver Health: Insights into Their Mechanisms of Action Source: MDPI (2024) URL:[Link]

  • Mechanism of Action of a Novel Non-Neurotoxic Pediculicide Benzyl Alcohol Lotion 5% Source: Ovid / Pediatric Dermatology (2009) URL:[Link]

  • Pediculosis and Pthiriasis (Lice Infestation) Treatment & Management Source: Medscape Reference (Updated 2025) URL:[Link]

  • Antibacterial activity of phenethyl alcohol and resulting membrane alterations Source: PubMed / Research in Microbiology (1990) URL:[Link]

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances Source: PMC / NIH (2025) URL:[Link]

Sources

Foundational

1-(3,4-Dimethoxyphenyl)butan-1-ol literature review

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)butan-1-ol: Synthesis, Characterization, and Biological Potential Executive Summary 1-(3,4-Dimethoxyphenyl)butan-1-ol is an aromatic secondary alcohol with significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)butan-1-ol: Synthesis, Characterization, and Biological Potential

Executive Summary

1-(3,4-Dimethoxyphenyl)butan-1-ol is an aromatic secondary alcohol with significant potential as a synthetic intermediate in medicinal chemistry and as a subject of pharmacological investigation. Its structure, featuring a chiral center and an electron-rich dimethoxybenzene ring, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive overview of its chemical properties, detailed protocols for its synthesis via two common and effective routes, methods for its characterization, and an exploration of its potential biological activities, drawing insights from structurally related natural products. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: Chemical Context and Significance

1-(3,4-Dimethoxyphenyl)butan-1-ol belongs to the class of aromatic alcohols, compounds defined by a hydroxyl group attached to a benzylic carbon.[1] Its molecular architecture consists of a butane backbone substituted at the C1 position with both a hydroxyl group and a 3,4-dimethoxyphenyl group.[1] This structure is of significant interest for several reasons:

  • Chirality: The C1 carbon is a stereocenter, meaning the molecule exists as a pair of (R)- and (S)-enantiomers. This chirality is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

  • Synthetic Versatility: The hydroxyl group and the activated aromatic ring serve as reactive handles for a wide range of chemical transformations. The alcohol can be oxidized to a ketone, while the aromatic ring is amenable to electrophilic substitution, making it a valuable precursor for more complex molecular targets.[1]

  • Pharmacological Relevance: The 3,4-dimethoxyphenyl motif is a key component in many biologically active molecules. Furthermore, its unsaturated analog, (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol, isolated from the medicinal plant Zingiber cassumunar, is a known potent anti-inflammatory agent, suggesting that the saturated version may also possess valuable biological properties.[2][3]

This guide provides the technical foundation for synthesizing, purifying, and understanding this promising chemical entity.

Physicochemical Properties and Stereochemistry

The fundamental properties of 1-(3,4-Dimethoxyphenyl)butan-1-ol are summarized below. The presence of a single chiral center at C1 is a defining structural feature.[1]

PropertyValueReference
CAS Number 54419-22-6[1]
Molecular Formula C₁₂H₁₈O₃[1]
Molecular Weight 210.27 g/mol [1]
Boiling Point 316.3°C at 760 mmHg[1]
Density 1.043 g/cm³[1]
Flash Point 145.1°C[1]
Chirality Exists as (R) and (S) enantiomers[1]

Synthesis Methodologies

The synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol can be approached through several reliable strategies. The two most common methods involve the formation of the key C-C bond via a Grignard reaction or the reduction of a ketone precursor. A retrosynthetic analysis highlights these two primary disconnections.

G cluster_0 Retrosynthetic Pathways Target 1-(3,4-Dimethoxyphenyl)butan-1-ol Ketone 1-(3,4-Dimethoxyphenyl)butan-1-one Target->Ketone Reduction Aldehyde 3,4-Dimethoxybenzaldehyde Target->Aldehyde Grignard Addition Aldehyde->Target Grignard Propylmagnesium Bromide Grignard->Target

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Synthesis via Grignard Reaction

This method constructs the carbon skeleton by nucleophilic addition of a propyl Grignard reagent to 3,4-dimethoxybenzaldehyde. This is a classic and robust C-C bond-forming reaction.

Experimental Workflow:

G cluster_0 Grignard Synthesis Workflow A 1. Prepare Propylmagnesium Bromide (Propyl Bromide + Mg turnings in dry THF) B 2. Cool Grignard Reagent to 0°C A->B C 3. Add 3,4-Dimethoxybenzaldehyde (dissolved in dry THF) dropwise B->C D 4. Stir at Room Temperature (monitor by TLC) C->D E 5. Quench Reaction (slow addition of saturated aq. NH4Cl) D->E F 6. Aqueous Workup (Extract with Ethyl Acetate, wash with brine) E->F G 7. Dry & Concentrate (Dry over Na2SO4, evaporate solvent) F->G H 8. Purify (Silica gel column chromatography) G->H

Caption: Step-by-step workflow for Grignard synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) to a flame-dried, two-necked flask equipped with a reflux condenser and dropping funnel. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.[4]

  • Grignard Formation: Add a solution of 1-bromopropane (1.1 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour until the magnesium is consumed.

  • Aldehyde Addition: Cool the resulting gray Grignard reagent solution to 0°C in an ice bath. Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,4-Dimethoxyphenyl)butan-1-ol as a viscous oil or low-melting solid.

Protocol 2: Synthesis via Ketone Reduction

This approach involves the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)butan-1-one (also known as 3',4'-dimethoxybutyrophenone), using a mild reducing agent like sodium borohydride (NaBH₄). This method is often high-yielding and operationally simple.[5]

Experimental Workflow:

G cluster_0 Ketone Reduction Workflow A 1. Dissolve Ketone (1-(3,4-dimethoxyphenyl)butan-1-one in Methanol) B 2. Cool Solution to 0°C A->B C 3. Add Sodium Borohydride (NaBH4) (portion-wise) B->C D 4. Stir at 0°C to Room Temperature (monitor by TLC) C->D E 5. Quench Reaction (slow addition of water or dilute HCl) D->E F 6. Remove Methanol (under reduced pressure) E->F G 7. Aqueous Workup (Extract with Ethyl Acetate, wash with brine) F->G H 8. Dry, Concentrate & Purify G->H

Caption: Step-by-step workflow for ketone reduction.

Detailed Step-by-Step Protocol:

  • Setup: Dissolve 1-(3,4-dimethoxyphenyl)butan-1-one (1.0 eq) in methanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly. The addition is exothermic and may cause bubbling.[6][7]

  • Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone is fully consumed.[8]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute (1M) hydrochloric acid until the bubbling ceases.

  • Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator.

  • Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution to give the crude product. If necessary, purify by flash column chromatography as described in Protocol 1.

Spectroscopic Characterization

Unambiguous characterization of the synthesized product is critical. NMR spectroscopy and mass spectrometry are primary tools for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a fingerprint for the molecule's structure.[1]

¹H NMR (Proton)Predicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H6.8 - 7.0m3HAromatic Protons
O-CH₃3.87s6HMethoxy Protons
CH-OH4.5 - 4.7t1HC1-H
CH₂1.6 - 1.8m2HC2-H₂
CH₂1.3 - 1.5m2HC3-H₂
OHVariablebr s1HHydroxyl Proton
CH₃0.9t3HC4-H₃
¹³C NMR (Carbon)Predicted δ (ppm)Assignment
C=O (Aromatic)149.0C-O
C=O (Aromatic)148.5C-O
C (Aromatic)138.0Quaternary Ar-C
CH (Aromatic)118.5Ar-C
CH (Aromatic)111.0Ar-C
CH (Aromatic)110.0Ar-C
CH-OH75.0C1
O-CH₃55.9Methoxy Carbons
CH₂40.0C2
CH₂19.0C3
CH₃14.0C4

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly variable.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion ([M]⁺): m/z = 210.12

  • Key Fragmentation: A characteristic fragmentation pathway for benzylic alcohols is alpha-cleavage. This involves the cleavage of the C1-C2 bond, resulting in the loss of a propyl radical (•C₃H₇) to form a highly stable, resonance-stabilized oxonium ion.[1]

    • Fragment: [M - C₃H₇]⁺

    • Expected m/z: 167

Potential Biological Activity and Therapeutic Relevance

While direct pharmacological studies on 1-(3,4-dimethoxyphenyl)butan-1-ol are limited, significant insights can be drawn from its unsaturated analog, (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D), a major bioactive constituent of Zingiber cassumunar.[3]

This natural product exhibits potent anti-inflammatory activity by suppressing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]

Mechanism of Action:

The anti-inflammatory effects are mediated through the inhibition of key intracellular signaling cascades, specifically the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and Akt pathways.[2] These pathways are central to the inflammatory response, and their inhibition prevents the downstream activation of pro-inflammatory transcription factors like NF-κB.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK Akt Akt TLR4->Akt NFkB NF-κB Activation p38->NFkB ERK->NFkB Akt->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) NFkB->Inflammation Compound Phenylbutenoids (e.g., Compound D) Compound->p38 Compound->ERK Compound->Akt

Caption: Inhibitory action on LPS-induced inflammatory pathways.

Given that the saturated 1-(3,4-dimethoxyphenyl)butan-1-ol shares the core pharmacophore with its unsaturated analog, it represents a prime candidate for anti-inflammatory screening and development. The removal of the double bond may alter its potency, metabolic stability, and safety profile, warranting a direct investigation of its properties.

Future Research and Development

This technical guide establishes the foundation for further exploration of 1-(3,4-dimethoxyphenyl)butan-1-ol. Key future directions include:

  • Enantioselective Synthesis: Developing synthetic routes to access the individual (R)- and (S)-enantiomers to evaluate their specific biological activities.

  • Pharmacological Screening: Conducting in-vitro assays to determine its anti-inflammatory, antioxidant, and cytotoxic properties, directly comparing its activity to the unsaturated analog.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the alkyl chain length, aromatic substitution patterns, and the benzylic alcohol to probe the structural requirements for biological activity.

  • Mechanism of Action Studies: If activity is confirmed, elucidating the precise molecular targets and signaling pathways modulated by the compound.

Conclusion

1-(3,4-Dimethoxyphenyl)butan-1-ol is an accessible and synthetically versatile molecule. The reliable and scalable synthesis protocols presented herein, combined with clear characterization data, provide researchers with the necessary tools to produce this compound in high purity. Its structural relationship to potent natural anti-inflammatory agents makes it a compelling target for further investigation in drug discovery and development programs aimed at treating inflammatory conditions.

References

  • Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways. (2025). BMC Complementary Medicine and Therapies. [Link]

  • Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways. (2025). BMC Complementary Medicine and Therapies. [Link]

  • Han, S., et al. (2005). Cyclooxygenase-2 Inhibitory Phenylbutenoids from the Rhizomes of Zingiber cassumunar. Chemical and Pharmaceutical Bulletin, 53(11), 1466-1468. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • A process for preparation of 3,4-dimethylbenzaldehyde. (2016).
  • The reduction of aldehydes and ketones. Chemguide. [Link]

Sources

Exploratory

Chirality and Stereoisomeric Profiling of 1-(3,4-Dimethoxyphenyl)butan-1-ol: A Technical Guide to Asymmetric Synthesis and Resolution

Executive Summary In the landscape of modern pharmaceutical development, the stereochemistry of a molecular building block dictates its pharmacological efficacy, off-target toxicity, and overall pharmacokinetic profile....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the stereochemistry of a molecular building block dictates its pharmacological efficacy, off-target toxicity, and overall pharmacokinetic profile. 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is a highly versatile aromatic alcohol that serves as a critical chiral precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of its structural chirality, details field-proven asymmetric synthesis protocols, and establishes self-validating analytical workflows for enantiomeric resolution.

Structural and Physicochemical Profiling

The molecular architecture of 1-(3,4-Dimethoxyphenyl)butan-1-ol is defined by a butane backbone substituted at the C1 position by a hydroxyl group and an electron-rich 3,4-dimethoxyphenyl ring 1[1]. The combination of a benzylic alcohol functional group and the electron-donating methoxy substituents imparts unique reactivity, making it an ideal candidate for both electrophilic aromatic substitutions and stereospecific functional group transformations.

Quantitative Physicochemical Data

The baseline physical properties of the compound are critical for designing downstream purification and chromatographic methods.

PropertyValue
CAS Number 54419-22-6
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Boiling Point 316.3°C at 760 mmHg
Density 1.043 g/cm³
Flash Point 145.1°C
Refractive Index 1.506

Table 1: Physicochemical properties of 1-(3,4-Dimethoxyphenyl)butan-1-ol.

Stereochemistry and Chiral Dynamics

The defining feature of 1-(3,4-Dimethoxyphenyl)butan-1-ol is the chiral center at the C1 carbon. This carbon is sp³ hybridized and bonded to four distinct substituents:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A propyl aliphatic chain (-CH₂CH₂CH₃)

  • A 3,4-dimethoxyphenyl ring

Because these four groups are spatially distinct, the molecule exists as a pair of non-superimposable mirror images: the (R)- and (S)-stereoisomers 1[1].

Mechanistic Causality in Chiral Recognition: The steric disparity between the flexible, linear propyl chain and the rigid, bulky 3,4-dimethoxyphenyl ring is the primary driver for enantioselective recognition. When this molecule interacts with chiral biological targets or chiral stationary phases (CSPs) in chromatography, the spatial orientation of the bulky aromatic ring dictates the binding affinity, allowing for precise differentiation between the pro-R and pro-S faces during synthesis and analysis.

Asymmetric Synthesis Protocols

To synthesize enantiomerically pure 1-(3,4-Dimethoxyphenyl)butan-1-ol, researchers must avoid standard hydride reductions (e.g., NaBH₄), which attack the prochiral ketone precursor equally from both faces, yielding a racemic mixture. Instead, Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is employed 2[2].

Causality of Catalyst Selection

The protocol utilizes the chiral ruthenium complex RuCl. The choice of this specific catalyst is dictated by its ability to form a highly structured, rigid transition state. The CH/π interactions between the catalyst's arene ligand and the substrate's 3,4-dimethoxyphenyl ring sterically block the Si face of the ketone. Consequently, the hydride is exclusively delivered to the Re face, resulting in the (R)-enantiomer with high enantiomeric excess (ee).

Step-by-Step Methodology: Asymmetric Transfer Hydrogenation

Pre-requisite: The prochiral ketone, 1-(3,4-dimethoxyphenyl)butan-1-one, is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with butanoyl chloride.

  • Catalyst Activation: In a rigorously degassed Schlenk flask under an argon atmosphere, dissolve 1.0 mol% of RuCl in an azeotropic mixture of formic acid and triethylamine (5:2 ratio). Stir at 25°C for 15 minutes to generate the active ruthenium hydride species.

  • Substrate Addition: Introduce 10 mmol of the prochiral ketone, 1-(3,4-dimethoxyphenyl)butan-1-one, dissolved in anhydrous dichloromethane (DCM).

  • Hydride Transfer & Self-Validation Loop: Maintain the reaction at 25°C. Self-Validating Step: At the 4-hour mark, extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and inject into a rapid chiral HPLC. If the ee is < 98%, it indicates thermal fluctuation has degraded the transition state rigidity; immediately verify and recalibrate the reactor temperature.

  • Quenching and Isolation: Upon complete conversion (typically 12-16 hours, confirmed via TLC), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate 8:2) to yield pure (R)-1-(3,4-Dimethoxyphenyl)butan-1-ol.

Workflow A 1,2-Dimethoxybenzene + Butanoyl Chloride B Friedel-Crafts Acylation (AlCl3 Catalyst) A->B C 1-(3,4-Dimethoxyphenyl)butan-1-one (Prochiral Ketone) B->C C-C Bond Formation D Asymmetric Transfer Hydrogenation RuCl[(S,S)-TsDPEN](p-cymene) C->D Enantioselective Reduction E (R)-1-(3,4-Dimethoxyphenyl)butan-1-ol (Enantiomerically Pure) D->E Hydride Transfer F Chiral HPLC Validation (ee > 99%) E->F Quality Control

Caption: Workflow for the asymmetric synthesis and validation of the chiral alcohol.

Analytical Resolution Workflows

To verify the success of the asymmetric synthesis, High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is mandatory 3[3].

Causality in Chromatographic Method Design

A mobile phase of Hexane/Isopropanol (90:10) is selected. The non-polar hexane drives the analyte into the chiral stationary phase (e.g., Chiralcel OD-H), while the hydrogen-bonding capabilities of isopropanol modulate the transient diastereomeric interactions between the analyte's hydroxyl group and the chiral selector, preventing peak tailing. UV detection is set to 230 nm to match the λmax​ of the 3,4-dimethoxyphenyl chromophore, ensuring maximum sensitivity for minor enantiomeric impurities.

Step-by-Step Methodology: Chiral HPLC Validation
  • System Equilibration: Flush the Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) with the mobile phase (Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 25°C.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic standard of 1-(3,4-dimethoxyphenyl)butan-1-ol (1 mg/mL). Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5. If baseline separation is not achieved, the system is invalid for quantification; adjust the isopropanol ratio.

  • Sample Analysis: Inject 10 µL of the synthesized chiral batch. Record the chromatogram for 30 minutes.

  • Data Analysis: Integrate the peak areas. Calculate the enantiomeric excess using the formula: % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

Mechanistic Pathways & Reactivity

Beyond its role as a final product, 1-(3,4-Dimethoxyphenyl)butan-1-ol is a highly reactive precursor 1[1]. The molecule possesses two primary sites of reactivity:

  • The Benzylic Hydroxyl Group: Susceptible to mild oxidation (e.g., Dess-Martin periodinane) to revert to the ketone, or esterification to form chiral esters used in prodrug formulation.

  • The Aromatic Ring: The two methoxy groups are strongly electron-donating, activating the ring toward Electrophilic Aromatic Substitution (EAS). Halogenation or nitration occurs preferentially at the positions ortho or para to the methoxy groups, allowing for further elaboration of the carbon skeleton.

Reactivity Core 1-(3,4-Dimethoxyphenyl) butan-1-ol Ox Oxidation (e.g., Dess-Martin) Core->Ox EAS Electrophilic Aromatic Substitution Core->EAS Ester Esterification Core->Ester Ketone 1-(3,4-Dimethoxyphenyl) butan-1-one Ox->Ketone SubstRing Ring-Substituted Derivatives EAS->SubstRing EsterProd Chiral Esters Ester->EsterProd

Caption: Key mechanistic reactivity pathways of 1-(3,4-Dimethoxyphenyl)butan-1-ol.

References

  • Benchchem. "1-(3,4-Dimethoxyphenyl)butan-1-ol | 54419-22-6 | Structural Features and Potential for Stereoisomerism." Benchchem Database.
  • Benchchem. "Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide." Benchchem Application Notes.
  • Dalton Transactions (RSC Publishing). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." DOI: 10.1039/D2DT02411J.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis and Derivatization Protocols for 1-(3,4-Dimethoxyphenyl)butan-1-ol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Synthetic intermediates, metabolic profiling, and forensic analytics. Introduction & Chemical Context 1-(3,4-Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Synthetic intermediates, metabolic profiling, and forensic analytics.

Introduction & Chemical Context

1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is an aromatic alcohol featuring a butane backbone substituted at the C1 position with a hydroxyl group and an electron-rich 3,4-dimethoxyphenyl ring[1]. Because the C1 carbon is bonded to four distinct groups, it serves as a chiral center, allowing the molecule to exist as (R)- and (S)-stereoisomers[1]. This compound is frequently utilized as a critical precursor in the synthesis of complex pharmaceutical molecules[2].

While direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aryl alcohols is technically feasible, the presence of the free hydroxyl (-OH) group often leads to hydrogen bonding with the silanol groups of the column's stationary phase. This interaction causes chromatographic peak tailing, unpredictable retention index shifts due to matrix effects, and reduced sensitivity[3]. To achieve rigorous quantitative accuracy and high-resolution separation, pre-column derivatization is the gold standard.

Mechanistic Rationale for Derivatization

To engineer a robust analytical method, we must understand the causality behind our reagent selection:

  • Silyl Donor Selection (BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected as the derivatization agent because it reacts rapidly and quantitatively with hydroxyl groups to form trimethylsilyl (TMS) ethers. Crucially, its byproducts are highly volatile, allowing the reaction mixture to be injected directly into the GC without requiring a liquid-liquid extraction cleanup step.

  • Catalytic Intervention (1% TMCS): The C1 hydroxyl group of 1-(3,4-dimethoxyphenyl)butan-1-ol is sterically hindered by the adjacent bulky aromatic ring and the propyl chain[1]. BSTFA alone may fail to fully derivatize hindered secondary alcohols. The addition of 1% Trimethylchlorosilane (TMCS) acts as a potent catalyst, overcoming this steric barrier and driving the reaction to >99% completion[4].

  • Mass Shift Advantage: Derivatization shifts the molecular weight from 210.27 g/mol to 282.41 g/mol . This elevates the diagnostic fragment ions to a higher m/z range, effectively isolating the analyte's signal from low-mass background noise and lowering the Limit of Detection (LOD)[3].

Derivatization_Reaction Substrate 1-(3,4-Dimethoxyphenyl)butan-1-ol (MW: 210.27) Intermediate Nucleophilic Attack Oxygen on Silicon Substrate->Intermediate Reagent BSTFA + 1% TMCS (Silyl Donor & Catalyst) Reagent->Intermediate Product TMS-Derivative (MW: 282.41) Intermediate->Product -H+ Byproduct Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Figure 2: Chemical logic and reaction pathway for the TMS derivatization of the target aryl alcohol.

Experimental Protocols

The following protocol is a self-validating system designed to prevent common derivatization failures, such as reagent quenching by protic solvents.

Reagents and Materials
  • Analyte: 1-(3,4-Dimethoxyphenyl)butan-1-ol standard (≥98% purity).

  • Derivatization Reagent: BSTFA containing 1% TMCS (store at 4°C in a desiccator)[4].

  • Solvent: GC-grade Dichloromethane (DCM) or Hexane (Strictly aprotic).

  • Catalyst/Acid Scavenger (Optional but recommended): Anhydrous pyridine.

Step-by-Step Derivatization Workflow
  • Sample Transfer: Aliquot the extracted sample (containing <100 µg of the analyte) into a 2 mL glass GC autosampler vial.

  • Solvent Evaporation: If the sample is in a protic solvent (e.g., methanol or water), evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Causality: Protic solvents will competitively react with BSTFA, destroying the reagent before it can silylate the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous DCM.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine. Pyridine acts as a basic catalyst to neutralize the acidic byproducts and accelerate the reaction with the sterically hindered alcohol.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 65°C for 25 minutes to ensure thermodynamic completion of the reaction.

  • Cooling & Injection: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure differentials in the autosampler syringe.

GC-MS Instrumental Parameters
  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane phase[1].

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 260°C to ensure rapid volatilization of the TMS derivative[1].

  • Oven Program: Initial hold at 100°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min[1].

  • MS Ionization: Electron Impact (EI) at 70 eV. Scan range: m/z 40 to 400.

GCMS_Workflow Sample Sample Prep 1-(3,4-Dimethoxyphenyl)butan-1-ol Deriv Silylation BSTFA + 1% TMCS (65°C, 20m) Sample->Deriv Aprotic Solvent GC Gas Chromatography HP-5ms Column Separation Deriv->GC 1 µL Injection EI Electron Impact (EI) Ionization (70 eV) GC->EI Elution MS Mass Spectrometry Fragment Analysis EI->MS Ion Transfer

Figure 1: End-to-end analytical workflow for the derivatization and GC-MS analysis of the analyte.

Data Interpretation & Quantitative Presentation

Upon EI ionization (70 eV), the TMS-derivatized 1-(3,4-dimethoxyphenyl)butan-1-ol undergoes predictable alpha-cleavage driven by the stability of the resulting cations.

The dominant fragmentation pathway is the cleavage of the C1-C2 bond, resulting in the loss of the propyl radical (-43 Da). This yields a highly resonance-stabilized oxonium/benzyl-type cation at m/z 239 , which serves as the base peak for quantitation. An alternative alpha-cleavage involves the loss of the 3,4-dimethoxyphenyl radical (-137 Da), yielding a fragment at m/z 145 .

Table 1: Comparative Physicochemical & Mass Spectral Properties
Analytical ParameterUnderivatized AnalyteTMS-Derivatized Analyte
Molecular Formula C₁₂H₁₈O₃C₁₅H₂₆O₃Si
Molecular Weight 210.27 g/mol 282.41 g/mol
Chromatographic Behavior Prone to peak tailingSharp, symmetrical peaks
Target Quantitation Ion (Base Peak) m/z 167m/z 239
Qualifier Ions m/z 137, m/z 43m/z 145, m/z 73 (TMS cation)
Matrix Interference Susceptibility High (low m/z range)Low (shifted to higher m/z range)

Quality Control & Self-Validation

To ensure the integrity of the analytical data, the protocol must be self-validating:

  • Reagent Blank: Run a blank containing only DCM, BSTFA/TMCS, and pyridine. This identifies siloxane artifacts bleeding from the column or degrading septa, preventing false-positive peak integrations.

  • Internal Standard (IS): Incorporate a structurally similar, isotopically labeled standard (e.g., a deuterated aryl alcohol) prior to the derivatization step. This corrects for any variations in derivatization efficiency and injection volume.

  • Completeness Assessment: Monitor the chromatogram for the presence of the underivatized m/z 167 peak. If detected, the derivatization was incomplete, indicating either the presence of residual moisture (water) in the sample or insufficient incubation time.

References

  • Benchchem. "1-(3,4-Dimethoxyphenyl)butan-1-ol | 54419-22-6". Benchchem.
  • California Institute of Technology (CalTech).
  • Macherey-Nagel.
  • ResearchGate. "Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization?".

Sources

Application

Application Note: Enantioselective Synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol via Catalytic Asymmetric Reduction

Introduction & Scientific Context The synthesis of enantiopure secondary aryl alcohols is a cornerstone of modern pharmaceutical development. Specifically, 1-(3,4-dimethoxyphenyl)butan-1-ol is a highly valuable chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The synthesis of enantiopure secondary aryl alcohols is a cornerstone of modern pharmaceutical development. Specifically, 1-(3,4-dimethoxyphenyl)butan-1-ol is a highly valuable chiral building block[1]. Characterized by an electron-rich 3,4-dimethoxyphenyl ring and a lipophilic propyl chain, this structural motif is frequently utilized in the development of phosphodiesterase type 4 (PDE4) inhibitors, calcium channel blockers (verapamil analogs), and advanced neurotherapeutics[1].

Because the stereochemistry at the benzylic carbon dictates target-protein binding affinity and pharmacokinetic behavior, accessing either the (R)- or (S)-enantiomer with >99% enantiomeric excess (ee) is a critical process requirement. This application note details two orthogonal, highly efficient methodologies for the asymmetric reduction of the prochiral precursor, 1-(3,4-dimethoxyphenyl)butan-1-one : Transition-Metal Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction.

Mechanistic Rationale & Strategy Selection

When designing an enantioselective reduction for an electron-rich aryl alkyl ketone, chemists must balance catalyst turnover, cost, and environmental impact.

  • Chemo-Catalysis (ATH): Transition-metal-catalyzed ATH utilizing Noyori-type Ruthenium(II)-TsDPEN complexes is one of the most robust methods for generating enantiomerically enriched secondary alcohols[2]. The electron-donating methoxy groups on the substrate's aromatic ring enhance the hydridic transfer rate during the six-membered pericyclic transition state. Furthermore, using a formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source drives the reaction to completion via the irreversible evolution of CO₂[2].

  • Bio-Catalysis (KRED): Engineered Ketoreductases (KREDs) offer exquisite stereoselectivity under mild, aqueous conditions[3]. Biocatalysis is particularly advantageous for late-stage functionalization or when heavy-metal contamination must be strictly avoided. Modern KRED platforms utilize a coupled-enzyme system with Glucose Dehydrogenase (GDH) to recycle the expensive NADPH cofactor, making the process economically viable at an industrial scale[4].

Workflow cluster_ATH Chemo-Catalysis (ATH) cluster_Bio Bio-Catalysis (KRED) Ketone 1-(3,4-Dimethoxyphenyl)butan-1-one RuCat Ru(II)-(R,R)-TsDPEN HCOOH / NEt3 Ketone->RuCat Pathway A KRED Engineered KRED GDH / Glucose Ketone->KRED Pathway B ProductR (R)-Alcohol (>99% ee) RuCat->ProductR (R,R)-Catalyst ProductS (S)-Alcohol (>99% ee) RuCat->ProductS (S,S)-Catalyst KRED->ProductR Prelog KRED KRED->ProductS Anti-Prelog KRED

Divergent asymmetric synthesis pathways for 1-(3,4-dimethoxyphenyl)butan-1-ol.

Experimental Protocols: Self-Validating Workflows

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (R)-1-(3,4-dimethoxyphenyl)butan-1-ol using RuCl.

Step-by-Step Methodology:

  • System Purging (Causality: Catalyst Preservation): To a flame-dried Schlenk flask, add 1-(3,4-dimethoxyphenyl)butan-1-one (10.0 mmol) and RuCl (0.05 mmol, 0.5 mol%). Evacuate and backfill the flask with ultra-pure Argon three times. Why? Oxygen rapidly oxidizes the active 16-electron Ru-hydride intermediate, causing premature catalyst death and stalled conversions.

  • Solvent & Donor Addition: Inject anhydrous Dimethylformamide (DMF) (10 mL), followed by a pre-mixed, degassed azeotrope of HCOOH/NEt₃ (5:2 molar ratio, 4.0 equiv of HCOOH).

  • Thermal Activation (Causality: Kinetic Control): Stir the reaction mixture at 40 °C for 12 hours. Why? While ATH can occur at room temperature, 40 °C provides the optimal kinetic energy to overcome the steric bulk of the propyl chain without compromising the rigidity of the chiral transition state, ensuring >98% ee.

  • Quenching & Workup (Causality: Epimerization Prevention): Cool the reaction to 0 °C and slowly quench with saturated aqueous NaHCO₃ (20 mL). Why? Unreacted formic acid can act as a proton source during solvent evaporation, potentially leading to reversible carbocation formation at the benzylic position and subsequent racemization. Neutralization locks the stereocenter.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)

Objective: Synthesize (S)-1-(3,4-dimethoxyphenyl)butan-1-ol using an Anti-Prelog KRED.

Step-by-Step Methodology:

  • Buffer Preparation (Causality: Enzymatic Stability): Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0 containing 2 mM MgSO₄. Why? KREDs require a strict physiological pH window. The oxidation of glucose by GDH produces gluconic acid, which will rapidly drop the pH and denature the proteins if the system is not heavily buffered or actively titrated.

  • Enzyme & Cofactor Reconstitution: Dissolve D-Glucose (15.0 mmol), NADP⁺ (0.1 mmol), GDH powder (50 mg), and the selected Anti-Prelog KRED (100 mg) into 40 mL of the KPi buffer. Stir gently at 30 °C for 15 minutes to fully hydrate the lyophilized enzymes.

  • Substrate Feeding (Causality: Mass Transfer vs. Toxicity): Dissolve 1-(3,4-dimethoxyphenyl)butan-1-one (10.0 mmol) in 5 mL of Dimethyl Sulfoxide (DMSO). Add this solution dropwise to the aqueous enzyme mixture. Why? The highly lipophilic ketone is insoluble in water. DMSO acts as a co-solvent to facilitate mass transfer into the enzyme's active site. Keeping DMSO concentration below 12% v/v prevents solvent-induced protein unfolding.

  • Incubation: Stir the biphasic mixture at 30 °C at 250 rpm for 24 hours, maintaining the pH at 7.0 using a pH stat titrator with 1M NaOH.

  • Recovery: Add Celite (2 g) to the mixture and filter to remove denatured protein aggregates. Extract the filtrate with Methyl tert-Butyl Ether (MTBE) (3 × 30 mL). Dry and concentrate to yield the pure chiral alcohol.

Biocatalysis Sub Prochiral Ketone KRED Ketoreductase Sub->KRED Prod Chiral Alcohol KRED->Prod NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase NADPH NADPH + H+ GDH->NADPH GlucL Gluconolactone GDH->GlucL NADP->GDH NADPH->KRED Gluc D-Glucose Gluc->GDH

Enzymatic cofactor recycling system utilizing GDH for sustained NADPH generation.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols when scaled to a 10 mmol batch.

ParameterProtocol A: Ru-ATHProtocol B: KRED Biocatalysis
Catalyst Loading 0.5 mol%10 wt% (relative to substrate)
Reaction Temperature 40 °C30 °C
Reaction Time 12 hours24 hours
Hydrogen Source HCOOH / NEt₃D-Glucose (via GDH/NADPH)
Isolated Yield 94%91%
Enantiomeric Excess (ee) >98% (R)>99.5% (S)
Primary Advantage High volumetric productivityAbsolute stereocontrol, green solvent

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the reported enantiomeric excess, the analytical workflow must be self-validating. Prior to chiral analysis, a racemic standard of 1-(3,4-dimethoxyphenyl)butan-1-ol must be synthesized via non-stereoselective reduction (e.g., using NaBH₄ in Methanol).

  • Validation Step: Run the racemic standard on a Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV 254 nm) to confirm baseline resolution of the (R) and (S) peaks (1:1 integration). Only after baseline resolution is confirmed should the products from Protocol A and B be injected to accurately quantify the ee.

References

  • The Journal of Organic Chemistry (ACS) - Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. URL:[Link]

  • Organic Letters (ACS) - Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. URL:[Link]

  • The Chemical Record (ResearchGate) - Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will explore the two most prevalent synthetic strategies: the Grignard addition to 3,4-dimethoxybenzaldehyde and the reduction of 3',4'-dimethoxybutyrophenone.

Part 1: Grignard Reaction Route: A Troubleshooting Guide

The addition of a butyl Grignard reagent to 3,4-dimethoxybenzaldehyde (veratraldehyde) is a direct and powerful method for forming the carbon-carbon bond required for 1-(3,4-dimethoxyphenyl)butan-1-ol.[1][2] However, the high reactivity and basicity of the Grignard reagent make this reaction exquisitely sensitive to reaction conditions, often leading to frustratingly low yields.[3] This section addresses the most common failure points.

Frequently Asked Questions (FAQs): Grignard Route

Q1: My Grignard reaction fails to initiate. What are the primary causes and solutions?

A: This is the most frequent issue and is almost always due to the passivation of the magnesium surface or the presence of moisture.[4]

  • Causality: The Grignard reaction is a heterogeneous reaction occurring on the surface of the magnesium metal.[5] This surface is often coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the organic halide from accessing the metal. Furthermore, Grignard reagents are potent bases and will readily react with even trace amounts of water, quenching the reagent as it forms.[6]

  • Solutions:

    • Activate the Magnesium: Expose a fresh, reactive metal surface. This can be achieved by briefly grinding the magnesium turnings in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[4] A fading of the brown iodine color is a visual indicator of activation.

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight.[4] Solvents like diethyl ether or THF must be anhydrous. Using a solvent from a newly opened bottle or one that has been distilled from a suitable drying agent is critical.[5]

Q2: The reaction worked, but my yield is very low, and I've recovered most of my starting veratraldehyde. What went wrong?

A: This classic symptom points to an insufficient amount of active Grignard reagent in the reaction pot. This can be due to inaccurate quantification or competing side reactions.

  • Causality & Solutions:

    • Inaccurate Reagent Concentration: Commercial Grignard reagents can degrade over time. It is imperative to determine the exact concentration of the active reagent by titration just before use to ensure accurate stoichiometry.[6][7]

    • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, forming an enolate.[8][9] This consumes the Grignard reagent without forming the desired product. During aqueous workup, the enolate is protonated, regenerating the starting aldehyde. To mitigate this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[8]

Q3: I've isolated a non-polar, high-boiling byproduct. What is it likely to be?

A: The most probable culprit is octane (C₈H₁₈), formed via a Wurtz coupling reaction.[8]

  • Causality: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled product (R-R).[8]

  • Solution: This is best controlled during the formation of the Grignard reagent itself. Add the butyl halide dropwise to the magnesium turnings at a controlled rate to avoid high local concentrations, which favor the coupling side reaction.[8]

Q4: How can I optimize the workup procedure to maximize my isolated yield?

A: The workup is a critical step where the product can be lost or decomposition can occur.

  • Causality: The initial product is a magnesium alkoxide salt. This must be protonated to yield the final alcohol. Quenching with strong acids like HCl can sometimes promote side reactions, such as elimination (dehydration) of the secondary alcohol, especially if it's prone to forming a stable carbocation.[6]

  • Solution: A careful quench is essential. Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6][8] This is a weakly acidic proton source that effectively protonates the alkoxide while minimizing the risk of acid-catalyzed side reactions. Ensure thorough extraction (e.g., 3x with diethyl ether or ethyl acetate) from the aqueous layer to recover all of the product.[6]

Troubleshooting Summary: Grignard Route
Observed Issue Potential Cause Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated Magnesium Surface[4] 2. Presence of Moisture[4][6]1. Activate Mg with iodine or 1,2-dibromoethane.[4] 2. Use flame-dried glassware and anhydrous solvents.[4]
Low Yield, High Recovery of Aldehyde 1. Inaccurate Grignard Concentration[6] 2. Enolization of Aldehyde[8][9]1. Titrate the Grignard reagent before use.[6] 2. Add aldehyde slowly to Grignard solution at 0 °C.[8]
Isolation of a Non-Polar Byproduct (Octane) Wurtz Coupling[8]Add butyl halide slowly during Grignard formation.[8]
Product Loss During Workup 1. Incomplete Extraction[6] 2. Acid-Catalyzed Decomposition[6]1. Perform multiple extractions with a suitable organic solvent.[6] 2. Quench with cold, saturated aq. NH₄Cl instead of strong acid.[8]
Experimental Protocol 1: Grignard Synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. In the dropping funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the 1-bromobutane solution to the magnesium. Initiation should be observed by the fading of the iodine color and gentle bubbling.[4] If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.

  • Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.

  • Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.[6][8]

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Grignard Troubleshooting Workflow

G start Low Yield in Grignard Synthesis check_initiation Did the reaction initiate? start->check_initiation no_initiation Issue: Failed Initiation check_initiation->no_initiation No yes_initiation Reaction initiated, but yield is still low check_initiation->yes_initiation Yes solve_initiation Solutions: 1. Activate Mg (Iodine, DIBE) [3] 2. Ensure absolute dryness [3] no_initiation->solve_initiation check_aldehyde High recovery of starting aldehyde? yes_initiation->check_aldehyde yes_aldehyde Issue: Poor Reagent Efficacy or Side Reactions check_aldehyde->yes_aldehyde Yes no_aldehyde Low recovery of aldehyde check_aldehyde->no_aldehyde No solve_aldehyde Solutions: 1. Titrate Grignard reagent [1] 2. Add aldehyde slowly at 0°C [4] yes_aldehyde->solve_aldehyde check_workup Issue: Product Loss During Workup/Purification [1] solve_aldehyde->check_workup check_byproduct Non-polar byproduct observed? no_aldehyde->check_byproduct yes_byproduct Issue: Wurtz Coupling [4] check_byproduct->yes_byproduct Yes check_byproduct->check_workup No solve_byproduct Solution: Slow addition of halide during Grignard formation [4] yes_byproduct->solve_byproduct solve_byproduct->check_workup solve_workup Solutions: 1. Quench with sat. aq. NH4Cl [4] 2. Thorough extraction (3x) [1] 3. Optimize chromatography check_workup->solve_workup G start Synthesize Alcohol from Ketone reagent_choice Choose Reducing Agent start->reagent_choice lah LiAlH₄ reagent_choice->lah High Reactivity Needed nabh4 NaBH₄ reagent_choice->nabh4 Selectivity & Safety Preferred lah_pros Pros: - Very powerful [6] lah->lah_pros lah_cons Cons: - Reacts violently with water/alcohols [6] - Requires anhydrous aprotic solvents lah->lah_cons nabh4_pros Pros: - Selective for aldehydes/ketones [5] - Safe and easy to handle [16] - Can use protic solvents (MeOH, EtOH) [5] nabh4->nabh4_pros nabh4_cons Cons: - Slower than LiAlH₄ - Reacts slowly with solvent [5] nabh4->nabh4_cons optimization Optimizing NaBH₄ Reduction nabh4->optimization incomplete_rxn Problem: Incomplete Reaction optimization->incomplete_rxn solve_incomplete Solutions: - Use fresh NaBH₄ [16] - Increase stoichiometry (1.5-2 eq) - Increase reaction time/temp incomplete_rxn->solve_incomplete

Sources

Optimization

troubleshooting NMR peak assignments for dimethoxyphenyl compounds

Welcome to the Technical Support Center for NMR analysis of dimethoxyphenyl compounds. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of dimethoxyphenyl compounds. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve the most common spectroscopic ambiguities encountered with these molecules.

Dimethoxyphenyl systems (such as 3,4-dimethoxyphenyl or 2,5-dimethoxyphenyl groups) frequently present overlapping methoxy singlets, convoluted aromatic multiplets, and regiochemical assignment challenges. This guide bypasses basic theory to focus on field-proven, self-validating diagnostic workflows and the physical causality behind each troubleshooting step.

NMR_Workflow Start Ambiguous Dimethoxyphenyl NMR Spectrum Check1H Are methoxy 1H signals overlapping in CDCl3? Start->Check1H ASIS Perform ASIS (Switch solvent to C6D6) Check1H->ASIS Yes CheckAromatic Are aromatic ring protons overlapping or complex? Check1H->CheckAromatic No ASIS->CheckAromatic JCoupling Extract J-couplings (ortho ~8Hz, meta ~2Hz) CheckAromatic->JCoupling Yes Regio Need to assign specific methoxy regiochemistry? CheckAromatic->Regio No JCoupling->Regio HMBC Run HMBC & NOESY (Map 3J C-H & through-space) Regio->HMBC Yes Carbon Is 13C methoxy shift anomalous (~62 ppm)? Regio->Carbon No HMBC->Carbon Steric Confirm Steric Hindrance (Out-of-plane conformation) Carbon->Steric Yes Done Finalized NMR Assignment Carbon->Done No Steric->Done

Diagnostic workflow for resolving dimethoxyphenyl NMR assignments.

Module 1: Resolving Overlapping Methoxy Signals (¹H NMR)

Q: My two methoxy groups appear as a single overlapping peak at ~3.8 ppm in CDCl₃. How can I resolve them without moving to a higher-field magnet?

A: The most efficient solution is to utilize Aromatic Solvent Induced Shifts (ASIS) by swapping your solvent from CDCl₃ to Benzene-d6 (C₆D₆) 1.

The Causality: Benzene is a highly anisotropic solvent. When a polar solute (like a dimethoxyphenyl compound) is dissolved in C₆D₆, the solvent molecules form transient, non-covalent collision complexes with the solute. The π-electron cloud of benzene aligns preferentially with the dipole moment of the solute. Protons located near the positive end of the solute's dipole experience strong magnetic shielding from the benzene ring's anisotropic cone, shifting them upfield [[2]](). Because the two methoxy groups occupy slightly different steric and electronic environments, the collision complex shields them asymmetrically, splitting the overlapping singlet into two distinct peaks.

Table 1: Quantitative Impact of ASIS on Dimethoxyphenyl Protons
Proton EnvironmentTypical CDCl₃ Shift (δ ppm)Typical C₆D₆ Shift (δ ppm)ASIS Effect (Δδ = δC₆D₆ - δCDCl₃)
Methoxy (-OCH₃) 3.80 – 3.903.30 – 3.50Strong Upfield (-0.30 to -0.50 ppm)
Aromatic (Ortho to OMe) 6.80 – 7.006.50 – 6.70Moderate Upfield (-0.20 to -0.30 ppm)
Aromatic (Meta to OMe) 6.80 – 7.006.70 – 6.90Minor Upfield (-0.05 to -0.15 ppm)
Experimental Protocol: ASIS Workflow
  • Acquire Baseline: Record a standard ¹H NMR spectrum in CDCl₃. Integrate the overlapping methoxy peak (should integrate to 6H).

  • Solvent Exchange: Recover the sample, evaporate the CDCl₃ thoroughly under a gentle stream of nitrogen, and place under high vacuum for 30 minutes to remove residual solvent.

  • Re-dissolve: Dissolve the sample in 0.5 mL of C₆D₆.

  • Acquire ASIS Spectrum: Record the ¹H NMR spectrum.

  • Self-Validation Step: The system is self-validating if the sum of the integrated areas of the newly split methoxy peaks in C₆D₆ exactly equals the integral of the original overlapping peak in CDCl₃ (3H + 3H = 6H). If the total integral changes, suspect sample degradation during the drying phase.

Module 2: Regiochemical Assignment of Methoxy Groups

Q: I have resolved the methoxy peaks, but how do I definitively assign which methoxy group belongs to which position on the phenyl ring?

A: You must triangulate the assignments using a combination of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

The Causality: HMBC detects scalar couplings across multiple bonds. A methoxy proton will show a strong ³J correlation to the oxygen-bearing ipso-carbon on the aromatic ring, directly linking the proton to the carbon framework. NOESY detects through-space dipolar cross-relaxation (< 5 Å). A methoxy proton will show an NOE cross-peak to its spatially adjacent ortho aromatic proton. By combining these, you map both the covalent skeleton and the 3D spatial arrangement 3.

Experimental Protocol: HMBC & NOESY Triangulation
  • Optimize HMBC Delay: HMBC relies on a delay time calibrated to the long-range carbon-proton coupling constant. Set the coupling constant (cnst13 in TopSpin) to a compromise value of 8 Hz .

  • Identify Ipso-Carbons: Locate the ¹³C signals between 145–160 ppm. These are your oxygen-bearing aromatic carbons.

  • Trace ³J Correlations: Map the cross-peaks from the methoxy ¹H singlets to their corresponding ipso-carbons.

  • Cross-Reference NOESY: Identify through-space cross-peaks between the methoxy protons and the adjacent aromatic ring protons.

  • Self-Validation Step: The assignment is self-validating when the HMBC ³J correlation (Methoxy ¹H → Ipso ¹³C) and the NOESY correlation (Methoxy ¹H → Ortho ¹H) independently point to the exact same regiochemical position without contradictory cross-peaks. If an HMBC peak is missing, re-run the HMBC with the coupling delay set to 5 Hz and 10 Hz to ensure no correlations are lost due to Karplus relationship nulls 3.

Module 3: Anomalous ¹³C Chemical Shifts

Q: The ¹³C NMR spectrum shows one of my methoxy carbons at ~62 ppm instead of the expected 55-56 ppm. Is this an impurity?

A: No, this is a highly reliable diagnostic marker for steric hindrance forcing the methoxy group out of the aromatic plane. This is frequently observed in 1,2,3-trimethoxy systems or when a dimethoxyphenyl group has a bulky substituent ortho to a methoxy group.

The Causality: In an unhindered system, the lone pairs of the methoxy oxygen conjugate with the aromatic π-system, keeping the methoxy group coplanar with the ring. This results in a standard ¹³C shift of ~56 ppm. However, when steric clashing forces the methoxy group to rotate out-of-plane, the virtual molecular orbital space changes. NBO (Natural Bond Orbital) analysis reveals that this rotation induces strong paramagnetic deshielding driven by magnetic interactions between occupied and virtual orbitals, shifting the ¹³C resonance downfield to ~62 ppm 4.

Table 2: ¹³C Chemical Shift Diagnostics for Methoxy Conformation
Conformation StateStructural EnvironmentExpected ¹³C Shift (δ ppm)Spectroscopic Cause
Coplanar Unhindered (e.g., para-methoxy)55.0 – 56.5Standard π-conjugation
Out-of-Plane Sterically hindered (e.g., flanked by two substituents)60.5 – 62.5Paramagnetic deshielding via altered virtual orbitals

Module 4: Differentiating Aromatic Protons

Q: The aromatic protons in my 3,4-dimethoxyphenyl group appear as a convoluted multiplet. How do I extract the exact substitution pattern?

A: Rely strictly on the extraction of scalar coupling constants (J-values) rather than absolute chemical shifts, which are highly susceptible to solvent and concentration effects.

The Causality: The magnitude of scalar coupling is dictated by the dihedral angle and the number of intervening bonds. In a benzene ring, ortho-coupling (³J) is strong (typically 7.5–9.0 Hz) due to the direct adjacent bond path. Meta-coupling (⁴J) is much weaker (1.5–3.0 Hz) because the spin state information must propagate across an additional bond. Para-coupling (⁵J) is usually near 0 Hz and rarely resolved.

Experimental Protocol: J-Coupling Extraction
  • Resolution Enhancement: If the multiplet is poorly resolved, apply a Gaussian window function (e.g., gb = 0.3, lb = -1.0 in TopSpin) before Fourier Transformation to artificially narrow the linewidths.

  • Identify the Meta-Proton: Look for a proton exhibiting only a small doublet (J ≈ 2 Hz). In a 3,4-dimethoxyphenyl system, this is the proton at position 2, which only couples to the proton at position 6.

  • Identify the Ortho/Meta-Proton: Look for a doublet of doublets (dd) with one large coupling (J ≈ 8 Hz) and one small coupling (J ≈ 2 Hz). This is the proton at position 6, coupling to both position 5 (ortho) and position 2 (meta).

  • Self-Validation Step: The system is self-validating if the J-values match perfectly across coupled pairs. If proton A has a ³J of 8.2 Hz, proton B must have an identical ³J of 8.2 Hz. If they do not match, they are not coupling to each other.

References

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Source: Nanalysis URL:[Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • HSQC and HMBC for Topspin Source: Columbia University URL:[Link]

Sources

Troubleshooting

scaling up the synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol . As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic, kinetic, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-ol . As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic, kinetic, and safety bottlenecks inherent to transitioning this synthesis from the bench to the pilot plant.

This guide bypasses basic laboratory theory and focuses strictly on process chemistry causality, self-validating protocols, and Process Analytical Technology (PAT) integration.

I. Target Molecule & Physicochemical Parameters

1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is a chiral secondary alcohol featuring an electron-rich aromatic ring, making it a highly valuable intermediate in complex API synthesis[1]. Understanding its physical properties is critical for designing downstream workup and purification unit operations.

Table 1: Critical Physicochemical Properties for Process Design [1]

ParameterValueProcess Engineering Implication
Molecular Formula C₁₂H₁₈O₃Stoichiometric basis for mass balancing.
Molecular Weight 210.27 g/mol Yield calculations and reactor sizing.
Boiling Point 316.3 °C (at 760 mmHg)High BP precludes simple distillation; requires high-vacuum or crystallization.
Density 1.043 g/cm³Phase separation dynamics during aqueous workup (heavier than water/THF mixtures).
Flash Point 145.1 °CDetermines the electrical classification of the isolation suite.
Refractive Index 1.506Useful for inline purity monitoring during continuous flow processing.

II. Synthetic Strategy Overview

The carbon skeleton of 1-(3,4-dimethoxyphenyl)butan-1-ol is typically constructed via one of two scalable routes[1]:

  • Route A (Organometallic): Grignard addition of propylmagnesium bromide to 3,4-dimethoxybenzaldehyde.

  • Route B (Hydride Reduction): Friedel-Crafts acylation to form 1-(3,4-dimethoxyphenyl)butan-1-one, followed by sodium borohydride (NaBH₄) reduction.

SynthesisRoutes Start1 3,4-Dimethoxybenzaldehyde + PrMgBr Target 1-(3,4-Dimethoxyphenyl)butan-1-ol (Target API Intermediate) Start1->Target Route A: Grignard Addition Start2 1-(3,4-Dimethoxyphenyl)butan-1-one + NaBH4 Start2->Target Route B: Ketone Reduction

Synthetic routes to 1-(3,4-Dimethoxyphenyl)butan-1-ol via Grignard addition or ketone reduction.

III. Route A: Grignard Synthesis (Troubleshooting & Protocols)

The Grignard route is highly efficient but poses severe thermal risks upon scale-up. The reaction occurs at the solid-liquid interface of the magnesium turnings, and failure to breach the passivation (oxide) layer leads to reagent accumulation[2].

FAQ: Troubleshooting Grignard Scale-Up

Q: My Grignard reaction is experiencing delayed initiation. Why is this dangerous on a large scale, and how do I fix it? A: Delayed initiation is the primary cause of thermal runaway in Grignard chemistry. If the magnesium oxide layer is intact, unreacted propyl bromide accumulates in the solvent. When the reaction finally initiates, the accumulated mass reacts instantaneously. Industrial reactors typically only have a cooling capacity of 30 to 140 W/kg[3]. A sudden exotherm will easily overwhelm this, leading to solvent boiling, overpressurization, and potential explosion[2]. Solution: Never add more than 5% of your alkyl halide before confirming initiation. Use chemical activators (e.g., Iodine, DIBAL-H, or Vitride) to etch the magnesium surface, and implement in-situ FTIR to monitor the disappearance of the C-Br stretch[4].

Q: I am seeing high levels of Wurtz coupling side-products (hexane) in my pilot batches. How do I minimize this? A: Wurtz coupling ( R−MgX+R−X→R−R+MgX2​ ) is a localized concentration phenomenon. In batch reactors, poor mixing at the dosing point creates localized high concentrations of propyl bromide, favoring the side reaction[5]. Solution: Increase the agitation speed to improve mass transfer, dose the alkyl halide subsurface rather than via drop-wise surface addition, or transition the Grignard formation step to a Continuous Stirred-Tank Reactor (CSTR) to maintain a low steady-state concentration of the halide[5].

Self-Validating Protocol: Safe Grignard Addition with PAT

This protocol utilizes a Process Analytical Technology (PAT) feedback loop to prevent reagent accumulation.

PATLoop Reactor Grignard Reactor (Mg + Solvent) FTIR In-situ FTIR / NIR Probe (Monitors R-X Accumulation) Reactor->FTIR Real-time sampling Controller DCS / PID Controller (Calculates Heat Balance) FTIR->Controller [R-X] Data Pump Dosing Pump (Feeds Propyl Bromide) Controller->Pump Adjust Feed Rate Pump->Reactor Controlled Dosing

Process Analytical Technology (PAT) feedback loop for safe Grignard reagent dosing.

Step 1: Reactor Preparation & Deoxygenation Charge a dry, jacketed reactor with Magnesium turnings (1.1 eq) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Validation: Perform 3x Vacuum/N₂ purge cycles. Karl Fischer titration of the solvent must read <100 ppm H₂O. Step 2: Surface Activation Add a single crystal of I₂ or 0.01 eq of 1,2-dibromoethane. Validation: Wait for the visual fading of the iodine color or a micro-exotherm ( ΔT≈1−2∘C ), confirming the oxide layer is breached. Step 3: Initiation Verification (Critical IPC) Dose exactly 5% of the total propyl bromide charge. Validation: Monitor the reactor via in-situ FTIR. The C-Br absorption band must decay, accompanied by a steady heat release. Do not proceed if the C-Br peak remains static[4]. Step 4: Controlled Dosing Engage the PID-controlled dosing pump. Feed the remaining propyl bromide over 2-4 hours. Validation: The DCS must automatically halt the dosing pump if Tinternal​ exceeds 45 °C or if FTIR detects >10% accumulation of unreacted halide[5]. Step 5: Electrophile Addition Cool the formed Grignard reagent to 0 °C. Slowly dose 3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in 2-MeTHF. Validation: Monitor conversion via HPLC. Reaction is deemed complete when residual aldehyde is <1% AUC.

IV. Route B: Ketone Reduction (Troubleshooting & Protocols)

Reducing 1-(3,4-dimethoxyphenyl)butan-1-one with NaBH₄ is highly reliable, scalable, and avoids the pyrophoric risks of organometallics[6]. However, managing hydrogen gas evolution is the primary engineering hurdle.

FAQ: Troubleshooting NaBH₄ Scale-Up

Q: Adding NaBH₄ powder to my ketone solution causes massive, uncontrollable foaming and hydrogen spikes. How do I safely scale this? A: NaBH₄ reductions of ketones are often accelerated using protic solvents (like methanol), which react with the hydride to form active alkoxyborohydrides, releasing H₂ gas[7]. Adding solid NaBH₄ to a protic mixture on a large scale causes an instantaneous, uncontrollable release of H₂. Solution: Reverse the addition order. Charge the ketone and the solid NaBH₄ into an aprotic solvent (THF) to form a stable slurry. Then, slowly dose the methanol into the reactor at elevated temperatures. The rate of methanol addition will strictly dictate the rate of H₂ evolution, allowing your condenser and scrubber to handle the off-gas safely[7].

Q: My post-reaction workup results in a stubborn emulsion, and my isolated yield is low. What is happening? A: Borohydride reductions form stable boron-alkoxide complexes. If these are not fully hydrolyzed during the quench, they act as surfactants, causing severe emulsions during the aqueous/organic phase split. Furthermore, unhydrolyzed complexes trap your product, lowering the yield. Solution: Quench the reaction with an acidic solution (e.g., 1M HCl or saturated NH₄Cl) rather than plain water. This breaks the boron-oxygen bonds, liberating the free 1-(3,4-Dimethoxyphenyl)butan-1-ol and forcing the boron into the aqueous phase as water-soluble boric acid salts.

Self-Validating Protocol: Controlled Hydride Reduction

This protocol leverages solvent-dosing to control the kinetics of hydrogen evolution.

Step 1: Slurry Formation Charge the reactor with 1-(3,4-dimethoxyphenyl)butan-1-one (1.0 eq), NaBH₄ powder (1.5 eq), and anhydrous THF (5 volumes). Validation: Agitate at 200 RPM. Verify via internal thermocouples that no exotherm or gas evolution is occurring (the system should be completely thermally stable at this stage). Step 2: Kinetic Initiation Heat the reactor jacket to 50 °C. Validation: Ensure the reflux condenser is active and the reactor vent is routed to a calibrated mass flow meter to monitor H₂ off-gassing. Step 3: Controlled Protic Dosing (Critical IPC) Slowly dose Methanol (5.0 eq) into the THF slurry over 3 hours. Validation: The rate of H₂ evolution must be continuously monitored. If the H₂ flow rate exceeds the safe venting capacity of the facility (e.g., >2.5 L/min per g-mol of substrate), the DCS must automatically pause the methanol feed[7]. Step 4: Reaction Completion Once methanol addition is complete, hold the reaction at 50 °C for 1 hour. Validation: Pull a sample for HPLC analysis. The reaction is complete when the ketone starting material is <0.5%. Step 5: Acidic Quench & Phase Split Cool the reactor to 5 °C. Slowly dose 2M aqueous HCl to quench unreacted hydride and break the boron complexes. Validation: Test the aqueous layer with pH paper; it must read pH < 7 to ensure all active hydride species are neutralized and complexes are broken. Separate the phases, retaining the organic layer containing the product.

V. References

  • Magano, J., et al. "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Haycock-Lewandowski, S. J., et al. "Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Mettler Toledo. "Apps_note AN-SA-001-2004 Grignard reaction." Mettler Toledo AutoChem. Available at:[Link]

  • ResearchGate. "Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR." Available at:[Link]

  • Chandra, T. "Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists." ACS Chemical Health & Safety, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 1-(3,4-Dimethoxyphenyl)butan-1-ol and Its Analogs

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Spectroscopic analysis provides the empirical data necessary to confirm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Spectroscopic analysis provides the empirical data necessary to confirm molecular identity, purity, and conformation. This guide offers an in-depth comparative analysis of 1-(3,4-Dimethoxyphenyl)butan-1-ol, a chiral aromatic alcohol with relevance as a synthetic precursor, against a curated set of its structural analogs.[1]

The purpose of this comparison is not merely to present data but to illuminate the causal relationships between structural modifications and their spectroscopic signatures. By examining analogs that systematically vary in aromatic substitution and alkyl chain length, we can dissect the contribution of each molecular fragment to the overall spectral output. This approach provides researchers with a predictive framework for characterizing related compounds.

The analogs selected for this guide are:

  • 1-Phenylbutan-1-ol: To isolate the influence of the two methoxy substituents on the aromatic ring.

  • 1-(3,4-Dimethoxyphenyl)ethan-1-ol: To demonstrate the effect of altering the length of the alkyl chain.

  • 4-Methoxybenzyl alcohol: To contrast the spectroscopic properties of a simpler primary alcohol with a different substitution pattern.

We will explore these differences through the lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

structs c1 1-(3,4-Dimethoxyphenyl)butan-1-ol img1 c2 1-Phenylbutan-1-ol img2 c3 1-(3,4-Dimethoxyphenyl)ethan-1-ol img3 c4 4-Methoxybenzyl alcohol img4

Caption: Molecular structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the electronic environment of each proton and carbon nucleus.

¹H NMR Comparative Analysis

The ¹H NMR spectrum provides a detailed picture of the proton environments. Aromatic protons are particularly sensitive to the electronic effects of substituents, resonating in a characteristic downfield region (6.5-8.0 ppm) due to the ring current effect.[2][3]

1-(3,4-Dimethoxyphenyl)butan-1-ol presents a complex but interpretable spectrum. The three protons on the aromatic ring are chemically distinct and exhibit complex splitting due to ortho- and meta-coupling.[4] The two methoxy groups (-OCH₃) appear as sharp singlets around 3.8-3.9 ppm. The proton on the carbinol carbon (-CHOH) is deshielded by the adjacent oxygen and aromatic ring, appearing as a triplet around 4.6 ppm. The adjacent methylene group of the butyl chain further splits this signal.

Key Differentiators in ¹H NMR:

  • vs. 1-Phenylbutan-1-ol: The most striking difference is the absence of the two methoxy singlets. The aromatic region simplifies to a multiplet integrating to five protons, shifted slightly from the pattern of the target compound due to the lack of electron-donating methoxy groups.[5][6][7][8]

  • vs. 1-(3,4-Dimethoxyphenyl)ethan-1-ol: The aromatic and methoxy regions are nearly identical. The distinction lies entirely in the alkyl region. An ethyl group will show a quartet and a triplet, a stark contrast to the more complex multiplet signals of the propyl chain attached to the carbinol carbon in the target molecule.

  • vs. 4-Methoxybenzyl alcohol: This analog shows the simplest spectrum. The para-substitution results in a symmetric aromatic pattern, typically two distinct doublets (an AA'BB' system).[9][10] The benzylic protons (-CH₂OH) appear as a singlet or doublet (depending on coupling to the hydroxyl proton) around 4.6 ppm, and only one methoxy singlet is observed.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundAromatic-H (ppm)-OCH₃ (ppm)-CHOH (ppm)Alkyl-H (ppm)
1-(3,4-Dimethoxyphenyl)butan-1-ol ~6.8-6.9 (m, 3H)~3.88 (s, 3H), ~3.87 (s, 3H)~4.6 (t, 1H)~1.6-1.8 (m, 2H), ~1.3-1.5 (m, 2H), ~0.9 (t, 3H)
1-Phenylbutan-1-ol ~7.2-7.4 (m, 5H)N/A~4.7 (t, 1H)~1.6-1.8 (m, 2H), ~1.3-1.5 (m, 2H), ~0.9 (t, 3H)
1-(3,4-Dimethoxyphenyl)ethan-1-ol ~6.8-6.9 (m, 3H)~3.88 (s, 3H), ~3.87 (s, 3H)~4.8 (q, 1H)~1.5 (d, 3H)
4-Methoxybenzyl alcohol ~7.3 (d, 2H), ~6.9 (d, 2H)~3.8 (s, 3H)N/A (-CH₂OH ~4.6 ppm, s)N/A
¹³C NMR Comparative Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their hybridization and electronic state. Aromatic carbons typically resonate between 110-150 ppm, while carbons attached to oxygen (carbinol carbons) are found further downfield (50-90 ppm) compared to simple alkanes.[3][11][12]

1-(3,4-Dimethoxyphenyl)butan-1-ol is expected to show 10 distinct signals in its proton-decoupled ¹³C NMR spectrum (assuming the two methoxy carbons are equivalent, which may not be the case at high resolution). The carbinol carbon (-CHOH) signal around 75 ppm is a key diagnostic peak.

Key Differentiators in ¹³C NMR:

  • vs. 1-Phenylbutan-1-ol: This analog will show fewer signals in the aromatic region (typically 4 signals due to symmetry for the monosubstituted ring) and will lack the characteristic methoxy carbon signal around 56 ppm.

  • vs. 1-(3,4-Dimethoxyphenyl)ethan-1-ol: The spectra will be very similar, differing only in the alkyl carbon region. The target compound will have three alkyl signals, whereas this analog will have only one (for the methyl group), in addition to the carbinol carbon.

  • vs. 4-Methoxybenzyl alcohol: This simpler analog will show only 5 or 6 carbon signals in total, with the benzylic carbon (-CH₂OH) appearing in the 60-65 ppm range.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundAromatic-C (ppm)-OCH₃ (ppm)-COH (ppm)Alkyl-C (ppm)
1-(3,4-Dimethoxyphenyl)butan-1-ol ~149, 148, 138, 118, 111, 109~55.9~75~41, 19, 14
1-Phenylbutan-1-ol ~145, 128, 127, 126N/A~76~41, 19, 14
1-(3,4-Dimethoxyphenyl)ethan-1-ol ~149, 148, 138, 118, 111, 109~55.9~70~25
4-Methoxybenzyl alcohol ~159, 133, 128, 114~55.3~65 (-CH₂OH)N/A

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.[13][14]

For all the compounds in this guide, two key absorptions are expected:

  • O-H Stretch: A strong and broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group in an alcohol.[15][16] The broadness is a direct result of intermolecular hydrogen bonding.[17]

  • C-O Stretch: A strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹.[15][18] For secondary alcohols like our target compound, this peak is often found near 1100 cm⁻¹.

Key Differentiators in IR Spectra:

The primary utility of IR in this comparison is confirmation of the alcohol functional group. The differences between the analogs will be more subtle and are found in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. However, some distinctions can be made:

  • The presence of the aromatic ring is confirmed by C=C stretching vibrations between 1400-1600 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[9]

  • The methoxy-substituted compounds will show a characteristic C-O-C (ether) stretching band, often around 1250 cm⁻¹, which would be absent in 1-phenylbutan-1-ol.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (broad)Aromatic C-H StretchAliphatic C-H StretchAromatic C=C StretchC-O Stretch
All Analogs 3200 - 3600> 3000< 30001400 - 16001000 - 1300

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound via its molecular ion (M⁺) and its structure through characteristic fragmentation patterns.

1-(3,4-Dimethoxyphenyl)butan-1-ol (MW: 210.27) would be expected to show a molecular ion peak at m/z 210. Key fragmentation pathways for alcohols include the loss of water and alpha-cleavage.[19]

  • Loss of Water: A peak at m/z 192 (M-18) is expected from dehydration.

  • Alpha-Cleavage: The most significant fragmentation is often the cleavage of the C-C bond adjacent to the carbinol carbon. This results in the loss of a propyl radical (•C₃H₇), leading to a highly stable, resonance-delocalized benzylic cation at m/z 167 . This is often the base peak.

fragmentation mol 1-(3,4-Dimethoxyphenyl)butan-1-ol (m/z 210) frag1 Loss of H₂O (m/z 192) mol->frag1 - H₂O frag2 Benzylic Cation (Base Peak) (m/z 167) mol->frag2 - •C₃H₇ (α-cleavage) frag3 Phenyl Cation (m/z 151) frag2->frag3 - CH₄

Caption: Primary fragmentation pathways for 1-(3,4-Dimethoxyphenyl)butan-1-ol in EI-MS.

Key Differentiators in Mass Spectra:

  • vs. 1-Phenylbutan-1-ol (MW: 150.22): The molecular ion will be at m/z 150. The key alpha-cleavage fragment (loss of a propyl radical) will be at m/z 107 .

  • vs. 1-(3,4-Dimethoxyphenyl)ethan-1-ol (MW: 182.22): The molecular ion will be at m/z 182. Alpha-cleavage here involves the loss of a smaller methyl radical (•CH₃), resulting in the same base peak at m/z 167 . This highlights a limitation of MS in distinguishing certain isomers without further analysis.

  • vs. 4-Methoxybenzyl alcohol (MW: 138.16): The molecular ion will be at m/z 138. Common fragments include the loss of a hydroxyl radical (M-17) to give m/z 121, and a prominent peak at m/z 108. The tropylium ion rearrangement can also be a significant pathway for benzyl alcohols.[20]

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)[M-H₂O]⁺Key Fragment (α-Cleavage)
1-(3,4-Dimethoxyphenyl)butan-1-ol 210192167
1-Phenylbutan-1-ol 150132107
1-(3,4-Dimethoxyphenyl)ethan-1-ol 182164167
4-Methoxybenzyl alcohol 138120107 ([M-CH₂OH]⁺)

Standard Operating Protocols for Spectroscopic Analysis

The acquisition of high-quality, reproducible data is contingent upon rigorous experimental protocols. The following are generalized workflows for the techniques discussed.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Pure Compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve kbr Prepare KBr Pellet or Neat Liquid Film start->kbr gc_prep Dilute in Volatile Solvent (e.g., DCM) start->gc_prep nmr ¹H & ¹³C NMR Spectrometer dissolve->nmr ir FTIR Spectrometer kbr->ir ms GC-MS System gc_prep->ms process Process & Analyze Spectra nmr->process ir->process ms->process compare Compare with Reference Data process->compare elucidate Elucidate Structure compare->elucidate

Caption: General workflow for the spectroscopic analysis of an organic compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C and longer relaxation times, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are required.[21]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid analyte between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Place the empty, clean salt plates (or the empty ATR crystal) in the spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range from m/z 40 to 450.

  • Injection and Acquisition: Inject 1 µL of the sample into the GC. The compound will be separated from the solvent and any impurities on the column before entering the mass spectrometer for ionization and detection.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the analyte. Examine the mass spectrum corresponding to that peak to determine the molecular ion and fragmentation pattern.

Conclusion

The synergistic use of NMR, IR, and MS allows for the confident and comprehensive structural characterization of 1-(3,4-Dimethoxyphenyl)butan-1-ol. Each technique provides a unique and complementary piece of the structural puzzle. By comparing its spectra with those of carefully chosen analogs, we can systematically assign spectral features to specific molecular moieties. The ¹H and ¹³C NMR spectra definitively map the carbon-hydrogen framework and reveal the electronic influence of substituents. IR spectroscopy provides rapid confirmation of key functional groups, primarily the hydroxyl group. Finally, mass spectrometry confirms the molecular weight and offers profound insight into the molecule's stability and bonding through its fragmentation patterns. This integrated analytical approach is indispensable for modern chemical research and development, ensuring the integrity and identity of synthesized compounds.

References

  • Rathee, N. (n.d.). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of Malaya. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylbutanol, (+)-. PubChem. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-butanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylbutan-1-ol. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl alcohol. PubChem. Retrieved from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxybenzyl alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2004). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragment of mass-chromatogram of alkylbenzenes of normal structure.... Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, α-ethyl-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-Phenylbutane-1-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol. PubChem. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 105-13-5 | Chemical Name : 4-Methoxybenzyl Alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Shown are mass spectra of the deuterated p-anisaldehyde (A), veratryl.... Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3,4-dimethoxyphenyl)butan-1-one. Retrieved from [Link]

Sources

Validation

A Structural and Physicochemical Comparison of Butanol Isomers and Their Phenyl Derivatives: A Guide for Researchers

This guide provides an in-depth technical comparison of the four structural isomers of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) and their corresponding phenyl derivatives. Designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the four structural isomers of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) and their corresponding phenyl derivatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the impact of structural variations on physicochemical properties, chemical reactivity, and analytical behavior. By synthesizing experimental data and established chemical principles, this guide aims to provide a comprehensive resource for informed decision-making in synthetic chemistry and medicinal chemistry applications.

Introduction: The Structural Landscape of Butanol Isomers and Their Phenyl Derivatives

Butanol, a four-carbon alcohol (C₄H₉OH), exists as four distinct structural isomers, each with unique spatial arrangements of its carbon skeleton and hydroxyl group.[1] These are:

  • n-Butanol (Butan-1-ol): A linear primary alcohol.

  • sec-Butanol (Butan-2-ol): A secondary alcohol with the hydroxyl group on the second carbon of a linear chain.

  • Isobutanol (2-Methylpropan-1-ol): A branched primary alcohol.

  • tert-Butanol (2-Methylpropan-2-ol): A tertiary alcohol with a branched carbon skeleton.

The introduction of a phenyl group to these butanol scaffolds gives rise to a corresponding set of phenyl derivatives, which exhibit significantly different properties due to the bulky and electronically distinct aromatic ring. This guide will focus on representative phenyl derivatives to illustrate these differences.

Figure 1. Relationship between the four structural isomers of butanol.

Comparative Physicochemical Properties

The structural nuances among the butanol isomers and their phenyl derivatives directly influence their macroscopic physical properties. Key differences in boiling point, melting point, and solubility arise from variations in intermolecular forces, molecular symmetry, and steric hindrance.

Butanol Isomers

The degree of branching in the carbon chain significantly affects the strength of van der Waals forces. Linear isomers, like n-butanol, have a larger surface area, leading to stronger intermolecular attractions and consequently higher boiling points compared to their branched counterparts.[2] Hydrogen bonding, facilitated by the hydroxyl group, is a dominant intermolecular force for all isomers, but its effectiveness is modulated by steric hindrance around the -OH group.

Propertyn-Butanolsec-ButanolIsobutanoltert-Butanol
IUPAC Name Butan-1-olButan-2-ol2-Methylpropan-1-ol2-Methylpropan-2-ol
Structure Primary, linearSecondary, linearPrimary, branchedTertiary, branched
Boiling Point (°C) 117.799.510882.2
Melting Point (°C) -89.8-114.7-10825.7
Density (g/mL at 20°C) 0.8100.8080.8020.789
Water Solubility ( g/100 mL at 20°C) 7.312.58.5Miscible

Table 1: Physicochemical properties of butanol isomers.

The trend in water solubility is particularly noteworthy. While all isomers can form hydrogen bonds with water, the compact, globular shape of tert-butanol minimizes the hydrophobic surface area of its alkyl group, allowing for complete miscibility with water.[3] In contrast, the longer, more exposed alkyl chains of n-butanol and isobutanol limit their water solubility.

Phenyl Derivatives of Butanol Isomers

The introduction of a phenyl group dramatically increases the molecular weight and alters the polarity and steric bulk of the molecules. This generally leads to higher boiling points and lower water solubility compared to their parent butanol isomers. The phenyl group also introduces the possibility of π-π stacking interactions, further influencing intermolecular forces.[4]

Property4-Phenyl-1-butanol2-Phenyl-1-butanol2-Methyl-1-phenyl-2-propanol
CAS Number 3360-41-61123-85-9100-86-7
Boiling Point (°C) 140-142 (at 14 mmHg)110-111 (at 10 mmHg)94-96 (at 10 mmHg)
Melting Point (°C) Liquid at RT-3723-25
Density (g/mL) 0.984 (at 20°C)0.975 (at 25°C)0.974 (at 25°C)
Water Solubility Slightly solubleInsolubleSlightly soluble

Table 2: Physicochemical properties of selected phenyl derivatives of butanol isomers. Note: "RT" denotes room temperature.

The presence of the bulky phenyl group significantly reduces the ability of these molecules to form hydrogen bonds compared to their aliphatic counterparts.[2] This leads to a more disordered molecular organization in the liquid state.[4]

Impact of Structure on Chemical Reactivity

The structural differences between the butanol isomers and their phenyl derivatives have profound implications for their chemical reactivity, particularly in reactions involving the hydroxyl group. Steric hindrance and the electronic nature of the substituents are key determinants of reaction rates and mechanisms.

Oxidation

The classification of the alcohol (primary, secondary, or tertiary) dictates its behavior upon oxidation.

  • Primary Alcohols (n-Butanol, Isobutanol, and their corresponding phenyl derivatives): Can be oxidized to aldehydes and further to carboxylic acids.

  • Secondary Alcohols (sec-Butanol and its phenyl derivative): Can be oxidized to ketones.

  • Tertiary Alcohols (tert-Butanol and its phenyl derivative): Are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.

The steric bulk of the phenyl group can influence the rate of oxidation, with more hindered alcohols reacting more slowly.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide, is highly sensitive to steric hindrance.[3][5]

  • Primary Alcohols (n-Butanol, Isobutanol): Readily form alkoxides that can act as effective nucleophiles in Williamson ether synthesis.

  • Secondary Alcohols (sec-Butanol): The corresponding alkoxides are more sterically hindered, leading to slower reaction rates and potential for competing elimination reactions.

  • Tertiary Alcohols (tert-Butanol): The highly hindered tert-butoxide is a poor nucleophile but a strong base, favoring elimination over substitution. Therefore, synthesizing tert-butyl ethers via the Williamson synthesis with a tert-butyl halide is generally not feasible due to the prevalence of elimination.[6]

The phenyl derivatives follow similar trends, with the added steric bulk of the phenyl group further impeding the S(_N)2 pathway.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide AlkylHalide Alkyl Halide (R'-X) Ether Ether (R-O-R') AlkylHalide->Ether Salt Salt (NaX) AlkylHalide->Salt Hydrogen H₂ gas Alkoxide->Ether SN2 Attack Alkoxide->Hydrogen

Figure 2. General workflow for the Williamson Ether Synthesis.

Esterification (Fischer Esterification)

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process.[7][8] The rate of this reaction is also influenced by steric hindrance.

  • Primary Alcohols (n-Butanol, Isobutanol): React the fastest due to the accessibility of the hydroxyl group.[9]

  • Secondary Alcohols (sec-Butanol): React more slowly than primary alcohols.

  • Tertiary Alcohols (tert-Butanol): React the slowest due to significant steric hindrance around the hydroxyl group.

For the phenyl derivatives, the steric bulk of the phenyl group, especially when close to the hydroxyl group, will further decrease the rate of esterification.

Experimental Protocols

Synthesis of n-Butyl Phenyl Ether (Williamson Ether Synthesis)

This protocol describes a representative Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • n-Butyl bromide

  • Ethanol

  • Diethyl ether

  • Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • Dissolve a known amount of phenol in ethanol in a round-bottom flask.

  • Carefully add an equimolar amount of sodium hydroxide to form sodium phenoxide.

  • Add an equimolar amount of n-butyl bromide to the flask.

  • Heat the mixture under reflux for 1-2 hours.

  • After cooling, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with dilute NaOH solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation.

  • Purify the resulting n-butyl phenyl ether by fractional distillation.

Analytical Characterization

GC is an excellent technique for separating and quantifying the butanol isomers and their phenyl derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., DB-5MS, CP-Wax 57 CB).

Typical GC-FID Conditions for Butanol Isomers:

  • Column: Agilent CP-Wax 57 CB for glycols and alcohols, 25 m x 0.23 mm, 0.2 µm film thickness.[10]

  • Oven Program: 60°C to 200°C at 10°C/min.[10]

  • Carrier Gas: Helium.[10]

  • Injector Temperature: 250°C.[10]

  • Detector Temperature: 250°C.[10]

GC_Workflow Sample Sample Preparation (Dilution in appropriate solvent) Injection GC Injection Sample->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Analysis (Peak identification and quantification) Detection->Data

Figure 3. General workflow for Gas Chromatography analysis.

¹H NMR spectroscopy is a powerful tool for the structural elucidation of these isomers, as each isomer presents a unique set of chemical shifts and coupling patterns.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

General Procedure:

  • Dissolve a small amount of the sample in a deuterated solvent in an NMR tube.

  • Add a small amount of TMS.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, integration, and multiplicity of the signals to determine the structure.

The ¹H NMR spectra of the butanol isomers are distinct due to differences in their molecular symmetry and the number of non-equivalent protons.[11][12] Similarly, the phenyl derivatives will show characteristic signals in the aromatic region (typically δ 7.0-7.5 ppm) in addition to the aliphatic proton signals.

Biological Activity and Toxicity

The biological activity of butanol isomers is generally characterized by low to moderate toxicity.[13] They can cause signs of alcoholic intoxication at high concentrations.[13][14] Of the isomers, tert-butanol is metabolized differently as it is not a substrate for alcohol dehydrogenase.

Conclusion

The structural variations among butanol isomers and their phenyl derivatives lead to a rich diversity in their physicochemical properties and chemical reactivity. Understanding these structure-property and structure-reactivity relationships is crucial for their effective application in organic synthesis and drug development. This guide has provided a comparative overview of these compounds, supported by experimental data and established protocols, to serve as a valuable resource for the scientific community.

References

  • Zhongda Intl Exp & Imp. (2026, March 11). How is N-Butanol different from other butanol isomers? - Blog. Retrieved from [Link]

  • chemeurope.com. (n.d.). Butanol. Retrieved from [Link]

  • Scribd. (n.d.). Overview of Butanol Isomers and Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Butanol. Retrieved from [Link]

  • Thinkswap. (n.d.). The effects of butanol isomers on water solubility. Retrieved from [Link]

  • Vaia. (n.d.). Question: Explain why it is not possible to prepare tert-butyl phenyl ether using a Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2009, November 19). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2021, February 19). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Retrieved from [Link]

  • Agilent. (2011). Analysis of butanols in wine. Retrieved from [Link]

  • Lawrence Livermore National Laboratory. (n.d.). Butanol isomers. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • MDPI. (2022, May 18). Highly efficient conversion of glycerol and t -butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-2-propanol. Retrieved from [Link]

  • PubMed. (2022, May 6). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylbutanol, (+)-. Retrieved from [Link]

  • IRIS. (n.d.). four isomers: 1-butanol, 2-butanol, tert-butanol, isobutanol. Retrieved from [Link]

  • PLOS One. (2025, June 18). Investigating the effect of butanol isomers on combustion and emissions in port injection dual fuel diesel engines: an experimental study. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of the butanol isomers, ethanol and gasoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • INCHEM. (1987). Butanols - four isomers (EHC 65, 1987). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Exploring the Synthesis and Industrial Significance of 4-Phenyl-1-butanol. Retrieved from [Link]

  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Retrieved from [Link]

  • PubMed. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

  • IRIS. (n.d.). four isomers: 1-butanol, 2-butanol, tert-butanol, isobutanol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubMed. (2019, September 5). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and. Retrieved from [Link]

Sources

Comparative

cost-benefit analysis of different synthetic routes to 1-(3,4-Dimethoxyphenyl)butan-1-ol

Strategic Cost-Benefit Analysis: Synthetic Routes to 1-(3,4-Dimethoxyphenyl)butan-1-ol For researchers and drug development professionals, the selection of an optimal synthetic route is rarely dictated by yield alone. Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Cost-Benefit Analysis: Synthetic Routes to 1-(3,4-Dimethoxyphenyl)butan-1-ol

For researchers and drug development professionals, the selection of an optimal synthetic route is rarely dictated by yield alone. Process chemistry demands a rigorous balancing of atom economy, reagent cost, scalability, and stereochemical control. 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS: 54419-22-6) is a highly versatile aromatic alcohol that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structure features an electron-rich aromatic ring and a benzylic chiral center at the C1 position, making it a valuable precursor for downstream electrophilic substitutions or stereospecific elaborations[1].

This guide provides an objective, data-driven comparison of three distinct synthetic pathways to 1-(3,4-Dimethoxyphenyl)butan-1-ol: Grignard addition (Route A), chemical reduction (Route B), and biocatalytic asymmetric reduction (Route C).

Strategic Pathway Visualization

SynthesisWorkflows SM1 3,4-Dimethoxybenzaldehyde (Electrophile) Racemic Racemic 1-(3,4-Dimethoxyphenyl) butan-1-ol SM1->Racemic Route A: Grignard Addition (Anhydrous THF, 0°C) Grignard Propylmagnesium Bromide (Nucleophile) Grignard->Racemic SM2 1,2-Dimethoxybenzene + Butanoyl Chloride Ketone 1-(3,4-Dimethoxyphenyl) butan-1-one SM2->Ketone Friedel-Crafts Acylation (Lewis Acid) Ketone->Racemic Route B: NaBH4 Reduction (MeOH, 0°C) Chiral Chiral (R)- or (S)- 1-(3,4-Dimethoxyphenyl) butan-1-ol Ketone->Chiral Route C: Biocatalysis (KRED, NADPH, pH 7.0)

Logical workflow of three distinct synthetic routes to 1-(3,4-Dimethoxyphenyl)butan-1-ol.

Route A: Grignard Addition (Bottom-Up Carbon Assembly)

This route constructs the carbon skeleton by reacting a nucleophilic organometallic reagent with an electrophilic carbonyl compound[1]. Specifically, it utilizes (veratraldehyde) and propylmagnesium bromide.

Mechanistic Causality: The highly polarized C-Mg bond in propylmagnesium bromide delivers a nucleophilic propyl carbanion to the electrophilic carbonyl carbon of the aldehyde. Because the aldehyde is planar, the nucleophile attacks with equal probability from the Re and Si faces, yielding a racemic mixture of (R)- and (S)-1-(3,4-dimethoxyphenyl)butan-1-ol[1].

Self-Validating Experimental Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Causality: Grignard reagents are highly basic; trace moisture will irreversibly quench the reagent into propane gas, destroying the nucleophile.

  • Reaction: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF. Cool to 0°C using an ice bath. Dropwise add propylmagnesium bromide (1.2 eq, 2.0 M in THF). Causality: The addition is highly exothermic. Cooling prevents unwanted side reactions, such as pinacol coupling or reduction via β-hydride transfer.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot (higher Rf) will disappear, replaced by a lower Rf alcohol spot.

  • Workup: Quench slowly with saturated aqueous NH₄Cl at 0°C until gas evolution ceases. Causality: NH₄Cl is a mild acid that protonates the magnesium alkoxide intermediate to yield the free alcohol without causing acid-catalyzed dehydration of the benzylic alcohol to an alkene. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Cost-Benefit Analysis: While atom-economical for the core skeleton, the requirement for strictly anhydrous conditions and the generation of stoichiometric magnesium waste (high E-factor) make this route less attractive for multi-kilogram scaling.

Route B: Chemical Reduction (Functional Group Interconversion)

An alternative strategy begins with a structurally related ketone, 1-(3,4-dimethoxyphenyl)butan-1-one, which already possesses the required carbon skeleton[1]. This ketone is typically synthesized via the Friedel-Crafts acylation of 1,2-dimethoxybenzene[1]. The ketone is then reduced using[2].

Mechanistic Causality: NaBH₄ is a mild, selective reducing agent that transfers a hydride (H⁻) to the carbonyl carbon[2]. Unlike LiAlH₄, NaBH₄ is stable enough to be used in protic solvents like methanol or ethanol[2]. The protic solvent plays a catalytic role by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 1-(3,4-dimethoxyphenyl)butan-1-one (1.0 eq) in HPLC-grade methanol (0.5 M concentration) in a round-bottom flask open to a bubbler. Cool to 0°C.

  • Reaction: Add NaBH₄ (0.5 eq) portion-wise over 15 minutes. Causality: While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, an excess (0.5 eq = 2 hydride equivalents) is used to account for competitive reaction with the methanol solvent. Portion-wise addition controls the exothermic release of hydrogen gas.

  • Validation: The reaction is typically complete within 30-60 minutes. Cessation of bubbling is a physical cue of completion, validated by TLC showing complete consumption of the ketone.

  • Workup: Quench with 1M HCl until pH reaches 5-6. Causality: Acid hydrolysis breaks down the intermediate tetraalkoxyborate complex (B(OR)₄⁻) to release the free secondary alcohol and destroys unreacted borohydride. Extract with ethyl acetate and wash with brine.

Cost-Benefit Analysis: This is the most cost-effective and scalable route for producing the racemic alcohol. Reagents are cheap, reactions are robust, and the aqueous waste stream is easily managed.

Route C: Biocatalytic Asymmetric Reduction

When the target API requires a specific stereoisomer—due to the profound influence of 3D spatial arrangement on biological activity[1]—racemic mixtures are unacceptable. Route C utilizes a Ketoreductase (KRED) enzyme to perform an enantioselective reduction of 1-(3,4-dimethoxyphenyl)butan-1-one.

Mechanistic Causality: The enzyme's chiral active site restricts the approach of the hydride (delivered by the cofactor NADPH) to only one face of the ketone, resulting in >99% enantiomeric excess (ee) of either the (R)- or (S)-enantiomer depending on the specific KRED variant chosen.

Self-Validating Experimental Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Add 10% v/v isopropanol. Causality: Isopropanol acts as a sacrificial hydrogen donor. A coupled enzyme system (e.g., Alcohol Dehydrogenase) uses it to regenerate the expensive NADPH cofactor, preventing the need for stoichiometric cofactor loading.

  • Reaction: Add the ketone substrate (50 mM), NADP⁺ (0.1 mM), and the selected KRED powder (2 g/L). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Validation: Monitor conversion via chiral HPLC. The reaction is self-buffering, but pH should be checked to ensure it remains near 7.0 to prevent enzyme denaturation.

  • Workup: Extract the aqueous layer directly with ethyl acetate (3x). Centrifuge if emulsions form (a common issue with protein-rich mixtures).

Cost-Benefit Analysis: High upfront costs for enzyme screening and cofactor recycling systems are offset by the elimination of downstream chiral resolution steps. This route boasts the lowest environmental impact (lowest E-factor) and operates under ambient, safe conditions.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each synthetic route to aid in process chemistry decision-making:

MetricRoute A: Grignard AdditionRoute B: Borohydride ReductionRoute C: Biocatalytic Reduction
Primary Precursor 3,4-Dimethoxybenzaldehyde1-(3,4-Dimethoxyphenyl)butan-1-one1-(3,4-Dimethoxyphenyl)butan-1-one
Overall Yield 75–85%90–95%80–90%
Stereoselectivity Racemic (0% ee)Racemic (0% ee)Enantiopure (>99% ee)
Reagent Cost ModerateLowHigh (Enzyme/Cofactor)
E-Factor (Waste) High (Mg salts, THF)Low (Aqueous salts)Very Low (Aqueous buffer)
Scalability Moderate (Exothermic/Safety)HighHigh (Requires optimization)

Conclusion & Recommendations

For early-stage research or when stereochemistry is not a critical variable, Route B (Chemical Reduction) is the undisputed champion due to its high yield (>90%), operational simplicity, and low cost[2]. Route A (Grignard) remains a viable alternative if the precursor ketone for Route B is unavailable, though it introduces significant safety and waste management overhead at scale[1]. Finally, for late-stage drug development requiring a single enantiomer, Route C (Biocatalysis) provides an elegant, green-chemistry solution that circumvents the massive yield losses associated with classical chiral resolution.

References

  • Benchchem. 1-(3,4-Dimethoxyphenyl)butan-1-ol | 54419-22-6.
  • Sigma-Aldrich. 3,4-Dimethoxybenzaldehyde 99 120-14-9.
  • PubChem - NIH. CID 87812279 | C18H20O6.
  • Benchchem. 1-(3,4-Dimethoxyphenyl)butan-1-ol | NaBH4 Reduction.

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for 1-(3,4-Dimethoxyphenyl)butan-1-ol

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides an essential framework for the safe handling of 1-(3,4-Dimethoxyphenyl)butan-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As there is no comprehensive public safety datasheet for this specific compound, this protocol is built upon a foundation of scientific integrity, leveraging data from structurally similar molecules to ensure a robust and trustworthy safety plan.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory employers establish written procedures, training programs, and regular equipment inspections to keep chemical exposure below permissible limits.[1] This guide is designed to be a component of a comprehensive Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4]

Hazard Assessment by Structural Analogy

To establish a reliable safety profile for 1-(3,4-Dimethoxyphenyl)butan-1-ol, we must analyze its constituent parts: the veratrole (1,2-dimethoxybenzene) moiety and the butan-1-ol side chain. By synthesizing the known hazards of these analogs, we can project a comprehensive and cautious hazard profile for the target molecule.

  • Veratrole (1,2-Dimethoxybenzene): This component is classified as harmful if swallowed and is known to cause skin and eye irritation.[5][6][7] It is a combustible liquid that should be handled in well-ventilated areas, away from heat and ignition sources.[5]

  • 1-Butanol: This aliphatic alcohol is a flammable liquid and vapor.[8][9][10][11] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[8][10][11] Furthermore, it may cause respiratory irritation, drowsiness, or dizziness.[8][10]

Based on this composite analysis, 1-(3,4-Dimethoxyphenyl)butan-1-ol must be treated as a substance with the following potential hazards:

Potential Hazard GHS Classification (Inferred) Primary Analogs Key Safety Implications
Flammability Flammable Liquid, Category 31-Butanol[8][9][10][11]Keep away from heat, sparks, open flames, and hot surfaces.[10] Use explosion-proof equipment.
Acute Oral Toxicity Harmful if Swallowed, Category 41-Butanol[8][10], Veratrole[6]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical advice.[8][11]
Skin Irritation Causes Skin Irritation, Category 21-Butanol[8][10], VeratroleAvoid contact with skin. Wear protective gloves and clothing.[11] Immediately remove contaminated clothing.[8]
Eye Damage/Irritation Causes Serious Eye Damage, Category 11-Butanol[8][10][11]Wear safety goggles or a face shield.[11] In case of contact, rinse cautiously with water for several minutes.[5]
Respiratory Irritation May Cause Respiratory Irritation1-Butanol[8][10]Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[10]

Risk-Based PPE Selection Protocol

The level of PPE required is not static; it must correspond to the risk associated with a specific procedure. The following workflow provides a logical framework for escalating protective measures based on the experimental context.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Task Assess Task & Scale SmallScale Small Scale (<1g) Ambient Temp Weighing, Transfer Task->SmallScale Low Energy LargeScale Large Scale (>1g) Heating/Reflux Distillation Task->LargeScale High Energy AerosolRisk Potential for Aerosols Sonication, Vortexing Task->AerosolRisk Mechanical Agitation Level1 Standard PPE SmallScale->Level1 Level2 Enhanced PPE LargeScale->Level2 Level3 Maximum Containment LargeScale->Level3 High Volatility or Pressure AerosolRisk->Level2 desc1 Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Flame-Resistant Lab Coat Level1->desc1 desc2 Enhanced PPE: - Standard PPE, plus: - Chemical Splash Goggles - Work in Certified Fume Hood Level2->desc2 desc3 Maximum Containment: - Enhanced PPE, plus: - Face Shield over Goggles - Chemical-Resistant Apron Level3->desc3

Fig 1. Risk-based PPE selection workflow.

Core PPE and Procedural Guidance

Hand Protection: The First Line of Defense

Nitrile gloves are the standard for handling most organic solvents and reagents, offering a good balance of chemical resistance and dexterity.[12][13][14] However, it is crucial to understand that disposable gloves provide splash protection only and are not intended for prolonged chemical immersion.[15][16][17]

Protocol for Glove Use:

  • Inspect: Before every use, check gloves for any signs of damage, such as punctures or tears.[18]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: If a glove comes into contact with the chemical, remove it immediately, wash your hands, and don a new pair.[16][19] Never touch "clean" surfaces like doorknobs, keyboards, or your face with gloved hands.[18][20]

  • Doffing (to prevent contamination):

    • Grasp the outside of one glove at the wrist with the other gloved hand.

    • Peel it off, turning the glove inside-out.

    • Hold the removed glove in your gloved hand.

    • Slide the fingers of your ungloved hand under the wrist of the remaining glove.

    • Peel it off over the first glove, containing the first glove inside the second.

    • Dispose of the gloves in the appropriate chemical waste container.

  • Post-Use: Always wash your hands thoroughly with soap and water after removing gloves.[21][20]

Eye and Face Protection: An Uncompromisable Mandate

OSHA requires ANSI Z87-certified safety glasses with side shields for general laboratory work.[12][22] However, due to the inferred risk of serious eye damage from 1-(3,4-Dimethoxyphenyl)butan-1-ol, more stringent protection is warranted for most procedures.

  • Standard Operations (e.g., weighing, transfers <100 mL): Chemical splash goggles are highly recommended.[23]

  • High-Risk Operations (e.g., reactions under pressure, large volume transfers >1L): A face shield must be worn over chemical splash goggles to protect the entire face.[23]

Body Protection: Shielding from Spills and Splashes

A flame-resistant (FR) lab coat is required due to the flammability hazard inherited from the butanol moiety.[18][24] The coat should have long sleeves, a snap or button front, and be long enough to cover the lap when seated.[18][22]

  • For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Clothing worn in the lab must cover the legs completely; shorts and skirts are not permitted.[18]

  • Shoes must be closed-toed and cover the entire foot.[12][14][20]

Engineering Controls and Disposal

Engineering Controls: All manipulations of 1-(3,4-Dimethoxyphenyl)butan-1-ol should be performed within a certified chemical fume hood to minimize inhalation exposure and contain vapors.[21][14][25] The fume hood sash should be kept as low as possible.

Spill Management: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE, including respiratory protection if required. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[5][26]

Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][8] Do not allow the product to reach the sewage system or any water course.[8]

Emergency Procedures

Skin Contact: Immediately remove any contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops.[5]

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[8]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][6] Seek immediate medical attention.[6][8]

By adhering to this comprehensive PPE and safety guide, researchers can confidently handle 1-(3,4-Dimethoxyphenyl)butan-1-ol, ensuring personal safety while advancing the frontiers of science.

References

  • Agilent Technologies, Inc. (2024). 1-Butanol - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • C&EN. (2025). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
  • Indian Journal of Science and Technology. (n.d.). Veratrole - Material Safety Data Sheet (MSDS).
  • University of Tennessee Knoxville. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Butanol.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1-Butanol.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
  • Fisher Scientific Company. (2009). Butyl Alcohol - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). veratrole cas no 91-16-7 - Safety Data Sheet.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 1- BUTANOL MSDS CAS: 000071-36-3.
  • Lab Manager. (2026). The OSHA Laboratory Standard.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: Veratrole.
  • KBS Coatings. (n.d.). Chemical Resistance Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET: VERATROLE.
  • ECHEMI. (n.d.). Veratrole SDS, 91-16-7 Safety Data Sheets.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Thermo Fisher Scientific. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Fisher Scientific. (n.d.). CHEMICAL RESISTANCE CHART: Nitrile Gloves.
  • University of Florida. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Angene Chemical. (2025). Safety Data Sheet.
  • The Ohio State University. (n.d.). Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
  • Fisher Scientific. (2009). 1 - SAFETY DATA SHEET.
  • CLEAPSS. (n.d.). Student safety sheets 66 Higher alcohols.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Patsnap Eureka. (2026). How to Ensure Safe Handling of 1-Propanol in Labs.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • University of the Philippines Diliman. (n.d.). INSTITUTE-Laboratory-Safety-Guide_revised.pdf.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET.
  • Workplace Safety and Health Council. (2025). Laboratory Safety.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)butan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.